2-Methoxy-6-(trifluoromethyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIFFRRYYZZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273038 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-93-6 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Methoxy-6-(trifluoromethyl)benzonitrile" properties
An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 175277-63-3), a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a methoxy group, a nitrile functionality, and a trifluoromethyl group on a benzene ring creates a unique electronic and steric environment, positioning this molecule as a highly valuable building block for novel therapeutics and advanced materials. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, critical parameters in drug design, while the nitrile and methoxy groups offer versatile handles for synthetic transformations.[1][2] This document synthesizes available data on the compound's core properties, proposes logical and field-proven methodologies for its synthesis and handling, explores its chemical reactivity, and discusses its potential applications, particularly in drug discovery. By integrating data from structurally similar analogs, this guide aims to provide a robust and practical resource for scientists and development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic compound whose structure is foundational to its chemical behavior. The core identifiers are summarized below. While direct, experimentally verified physicochemical data for this specific compound is not widely published, a comparative analysis with its close structural analogs allows for a scientifically grounded estimation of its properties.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 175277-63-3 |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1C#N)C(F)(F)F |
| InChI Key | FPNPUXLOGQGPOJ-UHFFFAOYSA-N |
Comparative Physicochemical Properties
The properties of a molecule are a direct consequence of its structure. By comparing the target compound with its analogs—2-Fluoro-6-(trifluoromethyl)benzonitrile and 2-Fluoro-6-methoxybenzonitrile—we can infer its likely characteristics. The replacement of a fluorine atom with a methoxy group is expected to increase the melting and boiling points due to a higher molecular weight and different crystal packing forces. The trifluoromethyl group significantly increases lipophilicity (logP) and density compared to a simple methoxy or fluoro substituent.[2]
| Property | This compound (Predicted) | 2-Fluoro-6-(trifluoromethyl)benzonitrile[2] | 2-Fluoro-6-methoxybenzonitrile[3] |
| Physical State | White to off-white solid or low-melting solid | White to almost white powder to lump | Solid |
| Melting Point (°C) | 30 - 45 | 28 | 103 - 105 |
| Density (g/mL) | ~1.3 - 1.4 | 1.37 | ~1.2 |
| Solubility | Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); Insoluble in water | Not specified, but expected to be similar | Not determined |
Synthesis and Purification
The synthesis of substituted benzonitriles is a well-established area of organic chemistry.[4] For this compound, a robust and scalable synthetic route can be designed starting from commercially available precursors. A logical approach involves the cyanation of an appropriately substituted aryl halide.
Proposed Synthetic Workflow
The most direct pathway involves a nucleophilic substitution reaction using a cyanide source on a halogenated precursor, such as 2-bromo-1-methoxy-3-(trifluoromethyl)benzene. This reaction is typically catalyzed by a palladium or copper complex. The choice of a copper catalyst, such as cuprous cyanide (CuCN), in a Rosenmund-von Braun reaction is often preferred for its cost-effectiveness and high yield in similar transformations.[5]
Detailed Experimental Protocol
Trustworthiness Insight: This protocol incorporates a high-boiling polar aprotic solvent (DMF) to ensure the solubility of the starting material and the cyanide salt, facilitating a homogenous reaction at the required high temperature. The inert atmosphere is critical to prevent oxidation of the copper(I) catalyst and other side reactions.
Materials:
-
2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (1 equivalent)
-
Cuprous Cyanide (CuCN) (1.2 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with magnetic stirring and heating mantle
-
Ethyl acetate, Hexanes, Saturated aqueous ferric chloride, Brine
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: To the flask, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1 eq.) and cuprous cyanide (1.2 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred aqueous solution of ferric chloride (to complex with excess cyanide) and ethyl acetate.
-
Stir for 1 hour, then separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Key Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups: the nitrile, the trifluoromethyl group, and the substituted aromatic ring.
-
Nitrile Group: This group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding benzoic acid, or it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield a benzylamine.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH₃) and deactivated by the strongly electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups. The -OCH₃ group is an ortho-, para-director, while the -CF₃ and -CN groups are meta-directors. The ultimate substitution pattern will depend on the reaction conditions, but substitution is likely directed to the positions ortho and para to the methoxy group.
-
Trifluoromethyl Group: The C-F bonds in the -CF₃ group are exceptionally strong, making it highly stable and generally unreactive under standard synthetic conditions.[6] This stability is a key reason for its prevalence in pharmaceutical compounds.[1]
Applications in Drug Discovery
Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[7][8] The inclusion of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile by improving its metabolic stability, binding affinity, and membrane permeability.[1]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a benzonitrile core, which can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[7] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel inhibitors targeting kinases implicated in oncology.
-
Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been successfully employed in the development of antiviral (e.g., against Hepatitis C Virus) and antimicrobial compounds.[7] The lipophilicity imparted by the -CF₃ group can aid in penetrating viral envelopes or bacterial cell walls.
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This molecule can serve as an intermediate for creating new herbicides and pesticides with improved efficacy and target specificity.[2]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on its closest structural analogs, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile and other toxic nitriles, is mandatory.[9][10]
Hazard Identification (Inferred)
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | H301/302, H311/312, H331/332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |
Safe Handling Protocol
Expertise Insight: Nitriles can be absorbed through the skin and are toxic. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood. In case of accidental exposure, immediate and thorough decontamination is critical.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling: Avoid creating dust. If the material is a solid, handle it gently. Keep containers tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structure verification. The following are predicted key signals based on the compound's structure and data from similar molecules.[11]
| Spectroscopy | Predicted Key Signals and Rationale |
| ¹H NMR | ~7.6-7.8 ppm (m, 3H): Aromatic protons, complex multiplet due to coupling. ~3.9-4.1 ppm (s, 3H): Methoxy (-OCH₃) protons, singlet. |
| ¹³C NMR | ~160 ppm: Aromatic carbon attached to the -OCH₃ group. ~130-140 ppm: Other aromatic carbons. ~123 ppm (q, ¹JCF ≈ 272 Hz): Carbon of the -CF₃ group, quartet due to strong coupling with fluorine. ~117 ppm: Nitrile (-C≡N) carbon. ~56 ppm: Methoxy (-OCH₃) carbon. |
| IR (cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch (methoxy). ~2230-2240: Strong, sharp C≡N stretch. ~1100-1350: Very strong C-F stretches from the -CF₃ group. |
| Mass Spec (EI) | [M]⁺ at m/z = 201: Molecular ion peak. Fragments: Loss of CH₃, OCH₃, and potential rearrangements involving the nitrile and CF₃ groups. |
References
- [No Title Found]. (URL: )
- Biosynth. (2024-02-22). Safety Data Sheet - 2-Fluoro-6-methoxybenzonitrile. (URL: )
- Guidechem. 2-fluoro-6-[[3-methoxy-5-(trifluoromethyl)phenyl]thio]benzonitrile. (URL: )
- CP Lab Safety. 2-Fluoro-6-methoxybenzonitrile, 25g, Each. (URL: )
- Sigma-Aldrich. 2-Fluoro-6-methoxybenzonitrile 98. (URL: )
- ECHEMI.
- PubChem - NIH. 2-Fluoro-6-methoxybenzonitrile. (URL: )
- PubChem - NIH. 2-Methoxy-6-methylbenzonitrile. (URL: )
- Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzonitrile. (URL: )
- Journal of Biomedical Research & Environmental Sciences. (2024-02-15).
- Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzonitrile. (URL: )
- PMC - NIH.
- Benchchem.
- Benchchem. Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile. (URL: )
- Benchchem. A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery. (URL: )
- MedCrave online. (2018-06-07). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (URL: )
- Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. (URL: )
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physicochemical characteristics of 2-Methoxy-6-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Introduction: Unveiling a Scaffold of Pharmaceutical Interest
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of medicinal chemistry, prized for its ability to enhance properties like lipophilicity and metabolic resistance.[1][2] When combined with a benzonitrile framework—a versatile synthetic intermediate—and a methoxy group, the resulting scaffold, This compound , emerges as a compound of significant interest for researchers and drug development professionals.
This guide provides a comprehensive exploration of the core . As publicly available, peer-reviewed data for this specific molecule is limited, this document synthesizes information from structurally related analogs to project a robust physicochemical profile. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate these characteristics in a laboratory setting. Our narrative is grounded in the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
Section 1: Molecular Identity and Structural Attributes
A molecule's identity is the foundation of its chemical behavior. The structure of this compound features an aromatic ring substituted with three key functional groups that dictate its electronic and steric properties.
-
Molecular Formula: C₉H₆F₃NO
-
Molecular Weight: 201.15 g/mol
-
CAS Number: A unique CAS registry number for this specific compound is not readily found in public databases, suggesting it may be a novel or non-commercial chemical entity.
-
Key Structural Features:
-
Trifluoromethyl Group (-CF3): A strong electron-withdrawing group that significantly increases the molecule's lipophilicity and can block metabolic oxidation at its position.
-
Nitrile Group (-C≡N): A polar, electron-withdrawing group that can participate in hydrogen bonding as an acceptor and serves as a versatile handle for further chemical transformations.
-
Methoxy Group (-OCH₃): An electron-donating group that influences the electronic distribution of the aromatic ring and can also act as a hydrogen bond acceptor.
-
Section 2: Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on data from structurally similar compounds, providing a scientifically reasoned baseline for experimental work.
| Property | Predicted Value / Observation | Rationale & Comparative Insights from Analogs |
| Appearance | White to off-white solid | Analogs such as 2-Fluoro-6-methoxybenzonitrile appear as a white powder or crystal.[3] The presence of the chromophoric benzonitrile system suggests a crystalline solid form at room temperature. |
| Melting Point | 25 - 35 °C | 2-Fluoro-6-(trifluoromethyl)benzonitrile has a melting point of 28 °C.[4] Replacing the fluoro group with a slightly larger methoxy group may not drastically alter the crystal lattice energy, suggesting a similar, near-room-temperature melting point. |
| Boiling Point | ~220 - 240 °C (at 760 mmHg) | Direct analogs are not readily available for boiling point comparison. However, the increased molecular weight compared to simpler benzonitriles suggests a boiling point in this range under atmospheric pressure. Experimental determination is highly recommended. |
| Density | ~1.3 - 1.4 g/cm³ | 2-Fluoro-6-(trifluoromethyl)benzonitrile has a density of 1.37 g/mL.[5] The substitution of fluorine (atomic weight ~19) with a methoxy group (molecular weight ~31) is not expected to dramatically alter the density. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF). | The highly lipophilic trifluoromethyl group and the aromatic ring dominate the molecule's character, predicting poor aqueous solubility.[4] The molecule's overall polarity should allow for good solubility in a range of organic solvents. |
| pKa | Not applicable (non-ionizable) | The molecule lacks strongly acidic or basic functional groups capable of ionization under typical aqueous conditions. |
Section 3: Experimental Determination of Physicochemical Properties
To ensure scientific integrity, predicted properties must be confirmed through empirical measurement. The following protocols describe standard, reliable methods for determining the key physicochemical characteristics of a novel organic compound.
Melting Point Determination via Capillary Method
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[6]
Protocol:
-
Sample Preparation: Place a small amount of the finely powdered compound onto a watch glass. Tamp the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Insert the capillary tube into the heating block of a Mel-Temp apparatus or similar device. Place a calibrated thermometer in the designated port.
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This allows for a more efficient use of time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool below the approximate melting point. Prepare a new sample and heat the block slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.[7]
Workflow for Melting Point Determination
Caption: Capillary method workflow for melting point determination.
Boiling Point Determination (Microscale)
For small sample quantities, the capillary inversion method provides an accurate boiling point, defined as the temperature where the liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9]
Protocol:
-
Sample Preparation: Add a small amount (0.5-1 mL) of the liquid compound to a small test tube or fusion tube.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place the sealed capillary, open-end down, into the liquid in the test tube.[10]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is replaced by the sample's vapor.[8]
-
Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and liquid just begins to enter the capillary tube.[8]
Solubility Profile Assessment
A compound's solubility in acidic, basic, and neutral solvents provides strong clues about its functional groups and overall polarity.[11]
Protocol:
-
Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a representative organic solvent like Dichloromethane (DCM).
-
Sample Addition: Add approximately 20-30 mg of the compound to each test tube.
-
Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe whether the solid dissolves completely. Solubility is defined as the absence of any visible solid particles.[12]
-
Interpretation:
-
Soluble in Water: Indicates significant polarity (unlikely for this compound).
-
Insoluble in Water, Soluble in 5% HCl: Indicates the presence of a basic group (e.g., an amine).
-
Insoluble in Water, Soluble in 5% NaOH: Indicates the presence of an acidic group (e.g., a phenol or carboxylic acid). Solubility in 5% NaHCO₃ further suggests a strongly acidic group like a carboxylic acid.
-
Insoluble in Aqueous Solutions, Soluble in DCM: Confirms the compound is a neutral, non-polar, or weakly polar organic molecule.[13]
-
Logical Flow for Solubility Classification
Caption: Decision workflow for classifying a compound by solubility.
Section 4: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for unambiguous structure elucidation and confirmation. The following are the expected spectral features for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (3H): Expect complex multiplets or distinct doublet/triplet patterns in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the combined electronic effects of the three substituents.
-
Methoxy Protons (3H): A sharp singlet peak is expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly attached to the electron-withdrawing -CF₃ and -CN groups will be shifted downfield, while the carbon attached to the -OCH₃ group will be shifted upfield.
-
Trifluoromethyl Carbon (1C): A characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz) is expected around δ 120-130 ppm.[14]
-
Nitrile Carbon (1C): A sharp signal around δ 115-120 ppm.
-
Methoxy Carbon (1C): A signal around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.
-
C≡N Stretch: A strong, sharp absorption band around 2225-2235 cm⁻¹ .[14]
-
C-F Stretches: Strong, intense bands in the region of 1100-1350 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl-Alkyl Ether): A distinct band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 201. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₆F₃NO.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of stable neutral molecules or radicals, such as loss of a methyl radical (-CH₃, M-15), loss of a methoxy radical (-OCH₃, M-31), or loss of a fluorine atom.
Section 5: Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on analogous structures like fluorinated benzonitriles.[5][15]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Toxicology: Compounds in this class can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and serious eye irritation.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Boiling Points - Concept. (2020, March 26). JoVE.
- Experiment 1: Determination of Solubility Class. (n.d.). University of Missouri–St. Louis.
- Experiment: Determining the Boiling Points of Organic Compounds. (2025, July 20). Filo.
- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
- Melting Point Determin
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). De Anza College.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Determination of Melting Point. (n.d.). Clarion University.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
- 3-Amino-2,6-dichloro-4-(trifluoromethyl)-pyridine | CAS 175277-67-5. (n.d.). Santa Cruz Biotechnology.
- CAS 175277-67-5 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine. (n.d.). BOC Sciences.
- Experiment 1: Melting-point Determinations. (n.d.). Thompson Rivers University.
- CAS Number 175277-67-5 - 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. (n.d.). TRC.
- CAS NO. 175277-67-5 | 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine. (n.d.). Arctom.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- 175277-67-5|2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. (n.d.). BLDpharm.
- Safety Data Sheet - 2-Fluoro-6-methoxybenzonitrile. (2024, February 22). Biosynth.
- 2-Fluoro-6-methoxybenzonitrile. (n.d.). Chem-Impex.
- Safety Data Sheet. (2024, March 7). Sigma-Aldrich.
- 2-Fluoro-6-methoxybenzonitrile 98%. (n.d.). Sigma-Aldrich.
- Safety Data Sheet - 2-Fluoro-6-(trifluoromethyl)benzonitrile. (n.d.). Fisher Scientific.
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- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018, June 7). MedCrave online.
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"2-Methoxy-6-(trifluoromethyl)benzonitrile" CAS number 1017778-93-6
An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile
CAS Number: 1017778-93-6
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the methoxy, trifluoromethyl, and nitrile functional groups imparts unique electronic and physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical characteristics, proposes a logical synthetic pathway, outlines its applications, provides robust analytical methodologies for characterization and quality control, and summarizes essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1] The -CF3 group is a powerful modulator of a compound's key properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3] When combined with a methoxy (-OCH3) group, which can act as a hydrogen bond acceptor and influence molecular conformation, the resulting scaffold becomes a highly versatile platform for generating novel chemical entities.
This compound emerges as a particularly valuable synthetic intermediate. The nitrile group serves as a versatile chemical handle, readily convertible into amines, amides, carboxylic acids, or tetrazoles, providing numerous pathways for molecular elaboration. Its position ortho to both the methoxy and trifluoromethyl groups creates a sterically and electronically distinct environment, enabling regioselective reactions for the construction of targeted pharmaceutical and agrochemical agents.
Physicochemical Properties
A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data is essential for planning reactions, purification, and analytical method development.
| Property | Value | Source |
| CAS Number | 1017778-93-6 | [4] |
| Molecular Formula | C₉H₆F₃NO | [4] |
| Molecular Weight | 201.15 g/mol | [4] |
| MDL Number | MFCD09832310 | [4] |
| SMILES | N#CC1=CC=CC(C(F)(F)F)=C1OC | [4] |
| Storage | Inert atmosphere, room temperature | [4] |
Proposed Synthesis and Manufacturing Workflow
While multiple synthetic routes may exist, a common and industrially scalable approach to ortho-substituted benzonitriles involves the cyanation of an appropriate aryl halide. The following workflow is a proposed, logical pathway for the synthesis of this compound, based on established chemical principles for similar transformations.[5][6]
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1 (Halogenation): The synthesis logically begins with a commercially available precursor, 1-Methoxy-3-(trifluoromethyl)benzene. An electrophilic aromatic substitution, specifically bromination using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), is employed. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The directing effects converge to favor halogenation at the C2 and C6 positions. Careful control of stoichiometry is necessary to favor mono-bromination.
-
Step 2 (Cyanation): The resulting aryl bromide is a suitable substrate for a nucleophilic substitution reaction to introduce the nitrile group. The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, is a well-established and robust method for this transformation.[5] This step is critical and often requires an inert atmosphere to prevent side reactions.
-
Step 3 (Purification): Post-reaction workup involves quenching the reaction and extracting the product into an organic solvent. Purification is paramount to achieving the high purity required for subsequent applications. Recrystallization is a cost-effective method for bulk purification if a suitable solvent system is identified. For higher purity or smaller scales, silica gel column chromatography is the method of choice.
Applications in Research and Development
The true value of this compound lies in its role as a versatile building block. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive component in drug design.[2]
-
Pharmaceutical Synthesis: It serves as a key intermediate for creating complex heterocyclic systems. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with azides to form tetrazoles, each a common pharmacophore. It can be used in the synthesis of compounds targeting a range of disorders, analogous to how related benzonitriles are used to create treatments for autoimmune disorders.[7]
-
Agrochemical Development: The structural motifs present in this molecule are frequently found in modern herbicides and pesticides. The trifluoromethyl group is known to contribute to the bioactivity of many agrochemicals.
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic properties and thermal stability.[8]
Analytical and Quality Control Workflow
Ensuring the identity, purity, and quality of this compound is critical. A multi-step analytical workflow is required for comprehensive characterization.
Caption: Comprehensive analytical workflow for quality control.
Experimental Protocol: Purity by HPLC-UV
This method is designed to separate the main component from potential impurities, providing a quantitative purity value based on peak area percentage.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (improves peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Injection Volume: 5 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 254 nm.
-
Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
-
System Validation: The protocol is validated by running a blank (acetonitrile) to ensure no system peaks interfere and by injecting a known standard to confirm retention time and response.
Experimental Protocol: Identity by GC-MS
This protocol confirms the molecular weight of the compound and provides fragmentation data for structural confirmation.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Dilute the HPLC sample stock solution 1:10 in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Expected Outcome: The analysis should show a primary peak at a specific retention time with a mass spectrum corresponding to the molecular ion (m/z = 201) and a characteristic fragmentation pattern.
Experimental Protocol: Structural Elucidation by NMR
NMR is essential for unambiguously confirming the chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Expect signals corresponding to the aromatic protons and the methoxy group singlet (~3.9-4.1 ppm).
-
¹³C NMR: Expect signals for all 9 unique carbon atoms, including the nitrile carbon, the trifluoromethyl carbon (as a quartet), and the aromatic and methoxy carbons.
-
¹⁹F NMR: Expect a singlet for the -CF3 group, providing definitive proof of its presence.
Safety and Handling
While specific toxicity data for this compound is not widely published, data from structurally related compounds should be used to inform handling procedures. The compound should be treated as hazardous until proven otherwise.
| Hazard Type | GHS Statement (Based on related compounds) | Precautionary Measures |
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. | P261: Avoid breathing dust/fume. P280: Wear protective gloves/clothing/eye protection.[4][9] |
| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a dry and cool place. Keep in an inert atmosphere to prevent degradation.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of high-value chemicals. Its unique combination of a reactive nitrile handle, a conformation-influencing methoxy group, and a property-enhancing trifluoromethyl group makes it a strategic asset for medicinal chemists and material scientists. The synthetic and analytical protocols outlined in this guide provide a robust framework for its production, characterization, and application in advanced research programs. Adherence to strict safety protocols is essential when handling this and related chemical intermediates.
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- ChemicalBook. (n.d.). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3.
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structure elucidation of 2-Methoxy-6-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. Molecules such as this compound, a substituted aromatic compound, represent key building blocks in the synthesis of complex pharmaceutical agents and functional materials. The presence of three distinct functional groups—a methoxy ether, a trifluoromethyl group, and a nitrile—on a benzene ring creates a unique electronic and steric environment. An error in the assignment of its constitution, particularly the substitution pattern, can invalidate extensive research and development efforts.
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous . As a Senior Application Scientist, my approach emphasizes not just the "how" but the critical "why" behind the analytical strategy. The narrative follows a logical progression from establishing the molecular formula to mapping the intricate atomic connectivity. Every step is designed as a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural proof. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for structural verification.
The Integrated Analytical Workflow: A Strategy for Certainty
The structure elucidation of a novel compound is a puzzle-solving exercise where each analytical technique provides a unique set of clues. A hierarchical approach, beginning with broad-stroke information and progressively moving to fine detail, is the most efficient and reliable strategy. Our workflow integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each technique validates the findings of the others, ensuring the final structural assignment is beyond reproach.
Caption: Integrated workflow for structure elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Formula
Expertise & Experience: The first and most fundamental question for any unknown compound is "What is its molecular formula?". HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of a unique elemental composition. This technique is chosen first because it immediately constrains the structural possibilities to a finite number. For this compound (C₉H₆F₃NO), we expect a distinct molecular ion peak.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Acquire data in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.
-
Mass Range: Scan a mass range from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy (< 5 ppm).
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition that best fits the measured mass.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₆F₃NO |
| Exact Mass (M) | 201.0396 |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 202.0474 |
| Required Accuracy | < 5 ppm |
Trustworthiness: The high accuracy of the measurement, combined with the predictable isotopic distribution pattern for the calculated formula, provides a self-validating system. The presence of a single nitrogen atom and the absence of chlorine or bromine will be evident from the M+1 and M+2 peaks, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups. This is a rapid and non-destructive technique that confirms the presence of the nitrile, ether, and trifluoromethyl moieties. The vibrational frequencies of these groups are highly characteristic and provide a "fingerprint" of the molecule's key components.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean ATR crystal before running the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch[2] |
| ~1600, ~1480 | Medium | Aromatic C=C Bending |
| ~1280 | Strong | Aryl-O (Ether) Asymmetric Stretch[3] |
| ~1150-1100 | Very Strong | C-F (Trifluoromethyl) Stretch[4] |
| ~1050 | Strong | Aryl-O (Ether) Symmetric Stretch[3] |
Trustworthiness: The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. Similarly, the very strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F bonds in a CF₃ group.[4] The combination of these specific bands with the ether stretches provides high confidence in the presence of all required functional groups.
Part 2: Definitive Structure - NMR Spectroscopic Analysis
While MS and IR confirm the formula and functional groups, they do not establish how they are connected. NMR spectroscopy is the definitive tool for mapping the molecular skeleton.[5]
¹H, ¹³C, and ¹⁹F NMR: Assigning the Atomic Environments
Expertise & Experience: One-dimensional NMR provides information about the chemical environment of each NMR-active nucleus.
-
¹H NMR: Reveals the number of different types of protons and their neighboring protons. We expect signals for the methoxy group and the three aromatic protons.
-
¹³C NMR: Shows the number of different types of carbon atoms. The trifluoromethyl carbon will exhibit a characteristic splitting pattern due to coupling with the fluorine atoms.
-
¹⁹F NMR: Is highly specific for fluorine-containing compounds.[6][7] The trifluoromethyl group will appear as a single resonance, and its chemical shift is highly indicative of its electronic environment.[8]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a spectral width of ~16 ppm.
-
¹³C NMR Acquisition: Acquire with proton decoupling, using a spectral width of ~250 ppm. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire with proton decoupling, using a spectral width of ~200 ppm. Chemical shifts are referenced to an external standard like CFCl₃ (δ 0.00).[9]
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.
Data Presentation: Predicted 1D NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Coupling | Assignment |
| ¹H | ~3.9 | Singlet | 3H | -OCH₃ |
| ~7.0-7.6 | Multiplet | 3H | Ar-H | |
| ¹³C | ~160 | Singlet | - | C-OCH₃ |
| ~135 (q, J ≈ 35 Hz) | Quartet | - | C-CF₃ | |
| ~115-135 | Multiplets | - | Ar-C | |
| ~122 (q, J ≈ 274 Hz) | Quartet | - | -CF₃ | |
| ~117 | Singlet | - | -C≡N | |
| ~105 | Singlet | - | C-CN | |
| ~56 | Singlet | - | -OCH₃ | |
| ¹⁹F | ~ -62 | Singlet | - | -CF₃ |
Note: Predicted chemical shifts are based on analogous structures and established substituent effects.[10]
2D NMR (HSQC & HMBC): Confirming the Connectivity
Expertise & Experience: While 1D NMR suggests the pieces, 2D NMR proves their connections.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to establish the substitution pattern.
Data Interpretation & Trustworthiness: The HMBC spectrum provides the definitive proof of the 2-methoxy, 6-trifluoromethyl arrangement. The key correlations we expect to observe are:
-
Methoxy Group Placement: The protons of the methoxy group (~3.9 ppm) will show a correlation to the aromatic carbon at position 2 (~160 ppm).
-
Aromatic Proton Connectivity: The aromatic protons will show correlations to their neighboring carbons, allowing for their sequential assignment around the ring.
-
Functional Group Placement: Crucially, the aromatic proton at position 3 will show a correlation to the carbon bearing the methoxy group (C2) and the carbon at position 5. The proton at position 5 will correlate to the carbon bearing the trifluoromethyl group (C6) and the carbon bearing the nitrile (C1). These long-range couplings are unambiguous evidence of the substitution pattern.
Caption: Key HMBC correlations confirming the molecular structure.
Conclusion
The is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry establishes the correct molecular formula, C₉H₆F₃NO. FTIR spectroscopy confirms the presence of the required nitrile, ether, and trifluoromethyl functional groups. Finally, a comprehensive suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments provides an unambiguous map of atomic connectivity, irrefutably confirming the 2,6-disubstituted pattern. This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides the foundational certainty required for advancing research and development in the chemical and pharmaceutical sciences.
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Vertex AI Search Result[10], Supporting Information, Accessed Jan 17, 2026.
-
DergiPark[11], Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1, URL: https://dergipark.org.tr/en/pub/ijcr/issue/74382/1202577.
-
Insubria[12], FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts, URL: [Link].
-
Royal Society of Chemistry[1], FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine, URL: [Link].
-
Southampton Chemistry Analytical Solutions[8], Multinuclear and Fluorine NMR Spectroscopy, URL: [Link].
-
Taylor & Francis[13], Structure elucidation – Knowledge and References, URL: [Link].
-
UCLA Chemistry[9], 19F NMR Reference Standards, URL: [Link].
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University of Illinois Grainger Engineering Library[7], Fluorine NMR, URL: [Link].
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ResearchGate[3], Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol..., URL: [Link].
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A Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Methoxy-6-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a logical synthetic pathway with detailed experimental considerations, and discuss its potential applications, particularly in the context of modern drug development.
Core Physicochemical Properties
This compound (CAS No. 1017778-93-6) is a substituted benzonitrile featuring two key functional groups that dictate its chemical behavior and utility: a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃).[1] The electron-withdrawing nature of the nitrile (-CN) and trifluoromethyl groups, combined with the electron-donating character of the methoxy group, creates a unique electronic profile on the aromatic ring, making it a versatile intermediate for further chemical modification.
The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The nitrile moiety is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other groups or as a hydrogen bond acceptor, interacting with biological targets.[2][3]
A summary of its key quantitative properties is presented below.
| Property | Value | Source / Method |
| CAS Number | 1017778-93-6 | [1] |
| Molecular Formula | C₉H₆F₃NO | Calculated |
| Molecular Weight | 201.15 g/mol | Calculated |
| Monoisotopic Mass | 201.03979 Da | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
Synthesis and Mechanistic Rationale
While multiple synthetic routes may be viable, a highly logical and efficient method for preparing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a readily available, ortho-dihalo-substituted precursor.
Proposed Reaction: Nucleophilic substitution of fluoride with methoxide.
-
Starting Material: 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS No. 133116-83-3).
-
Reagent: Sodium methoxide (NaOMe).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
Causality and Experimental Choices:
-
Why this Precursor? 2-Fluoro-6-(trifluoromethyl)benzonitrile is an ideal starting material. The fluorine atom is an excellent leaving group for SₙAr reactions. Crucially, the aromatic ring is highly "activated" toward nucleophilic attack by the strong electron-withdrawing effects of both the trifluoromethyl and nitrile groups, which stabilize the negatively charged intermediate (Meisenheimer complex).
-
Choice of Nucleophile: Sodium methoxide provides a potent source of the methoxide (CH₃O⁻) nucleophile required to displace the fluoride.
-
Solvent Rationale: Polar aprotic solvents like DMF are chosen because they effectively solvate the sodium cation (Na⁺) while leaving the methoxide anion relatively "bare" and highly reactive. This enhances the reaction kinetics.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide (1.1-1.2 eq), either as a solid portion-wise or as a solution in methanol, dropwise over 10-15 minutes. The slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer detectable.
-
Work-up and Extraction: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized product, a multi-technique analytical approach is mandatory. This self-validating system confirms the structure at multiple levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic protons and the methoxy group protons (a singlet around 3.8-4.0 ppm).
-
¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group, confirming its presence.
-
¹³C NMR: Will provide a complete carbon fingerprint of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the compound, matching its calculated monoisotopic mass (201.03979 Da), thereby verifying the molecular formula.
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, most notably a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch.
Visualization of Synthetic & Analytical Workflow
The following diagram illustrates the logical flow from starting materials to a fully characterized final product.
Caption: Workflow for the synthesis, purification, and characterization of the target compound.
Applications in Research and Drug Development
Substituted benzonitriles are prevalent scaffolds in active pharmaceutical ingredients (APIs). Their unique electronic and steric properties make them valuable building blocks for creating complex molecules with tailored biological activities. This compound serves as an important intermediate for several reasons:
-
Kinase Inhibitors: The benzonitrile scaffold is a common feature in small molecule kinase inhibitors used in oncology. This compound provides a starting point for synthesizing more complex molecules that can target specific kinase domains.
-
Antiviral and Antimicrobial Agents: Benzonitrile derivatives have been explored for their potential as antiviral (e.g., against Hepatitis C Virus) and antimicrobial agents.
-
Fungicide Synthesis: Structurally related trifluoromethyl benzonitriles are key intermediates in the synthesis of advanced fungicidal compounds used in agriculture.
-
Modulation of Physicochemical Properties: As a synthetic intermediate, this molecule allows for the strategic incorporation of the methoxy and trifluoromethyl groups onto a core structure, which can be used to fine-tune the properties of a final drug candidate to optimize its efficacy and safety.[3]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound was not available in the search, related fluorinated and nitrilated aromatic compounds are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.
Standard Laboratory Precautions:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container.
Researchers are required to consult the specific SDS provided by the supplier before handling this compound.
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An In-Depth Technical Guide to the Safe Handling and Management of 2-Methoxy-6-(trifluoromethyl)benzonitrile
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses related to 2-Methoxy-6-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data with field-proven insights to ensure a secure laboratory environment. The protocols herein are structured to be self-validating, emphasizing the causality behind each safety measure to foster a proactive culture of safety.
Section 1: Compound Profile and Physicochemical Properties
This compound is a substituted aromatic nitrile, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability in target molecules, making it a valuable building block in medicinal chemistry.[1] However, the combination of a nitrile group and a fluorinated moiety necessitates a rigorous approach to handling. While specific toxicological data for this exact compound is limited, the known hazards of related aromatic nitriles and trifluoromethyl-substituted compounds form the basis of this guide.[2][3]
Table 1: Physicochemical Data of Related Compounds
| Property | 2-Fluoro-6-(trifluoromethyl)benzonitrile | 2-Fluoro-6-methoxybenzonitrile |
|---|---|---|
| CAS Number | 133116-83-3 | 94088-46-7 |
| Molecular Formula | C₈H₃F₄N | C₈H₆FNO |
| Molecular Weight | 189.11 g/mol | 151.14 g/mol |
| Appearance | White to almost white powder to lump | White crystalline powder |
| Melting Point | 28 °C | 102-106 °C |
| Density | 1.37 g/cm³ | 1.18 g/cm³ |
Note: Data is provided for structurally similar compounds to infer general physical characteristics. Researchers must consult the specific Safety Data Sheet (SDS) for the lot of this compound being used.
Section 2: Hazard Identification and GHS Classification
Based on data from structurally analogous compounds, this compound should be treated as a hazardous substance. The Globally Harmonized System (GHS) classifications for similar benzonitriles consistently indicate risks of acute toxicity, skin irritation, and serious eye irritation.[4]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | GHS07 |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
The primary hazards stem from the nitrile functional group, which can metabolically release cyanide, and the general irritancy of substituted aromatic compounds.[3] The trifluoromethyl group typically does not add unique hazards but contributes to the overall toxicological profile.
Section 3: Risk Assessment and Control Hierarchy
A thorough risk assessment is mandatory before any handling of this compound. The following workflow provides a logical progression for evaluating and mitigating risks.
Caption: Risk assessment workflow prior to handling the compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected carefully based on the specific tasks.[6]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 5-mil thickness) are suitable for incidental contact, but they provide limited protection and must be changed immediately upon contamination.[7][8] For extended operations or when handling larger quantities, heavier-duty gloves or double-gloving is recommended. Always inspect gloves for tears or punctures before use.[9]
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required at all times.[10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10][11]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[5]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be prevented through proper planning) or in case of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to strict protocols is crucial for minimizing exposure.
Handling Protocol
-
Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[5]
-
Weighing: Weigh the solid compound within the fume hood. Use a tared container to minimize the transfer of material.
-
Manipulation: Handle the material with care to avoid generating dust.[9] If making solutions, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate all surfaces. Wipe down the work area, any equipment used, and the exterior of the primary container.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface and dispose of them as hazardous waste.[6][7]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]
Storage Requirements
-
Container: Keep the compound in a tightly sealed, properly labeled container.[12]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Security: For compounds with significant toxicity, store in a locked cabinet or a location with restricted access.[13]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
First Aid Measures
Table 3: Emergency First Aid Procedures
| Exposure Route | Action |
|---|---|
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[12][14] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][14] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4][15] |
Spill Response
The response to a spill depends on its scale. The following flowchart outlines the decision-making process.
Caption: Decision-making flowchart for chemical spill response.
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste.[12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[16]
-
Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is volatile or dusty, evacuate the entire lab and prevent re-entry.
-
Contact your institution's emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Section 6: Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[17]
-
Segregation: Do not mix this waste with other waste streams.[17]
-
Containment: Collect waste in a designated, sealed, and clearly labeled container. The label should include the full chemical name and associated hazards.[16]
-
Professional Disposal: Arrange for pickup by a licensed professional waste disposal company. Provide them with the SDS for the compound to ensure compliant and safe disposal.[17] Never discharge this chemical into drains or the environment.
Section 7: Conclusion
While this compound is a valuable synthetic intermediate, its potential hazards demand rigorous adherence to safety protocols. By understanding the compound's profile, implementing a hierarchy of controls, and being prepared for emergencies, researchers can handle this material safely and effectively. The foundation of laboratory safety lies not just in following procedures, but in understanding the rationale behind them. This guide serves as a framework for building that understanding and fostering a robust culture of safety within the research environment.
References
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
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Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. National Institutes of Health. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-Fluoro-6-methoxybenzonitrile, 25g, Each. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. National Institutes of Health. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Princeton University EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
- Apollo Scientific. (2022, May 15). Safety Data Sheet - 2-Methoxy-6-(trifluoromethyl)benzylamine.
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The Trifluoromethyl Group in Benzonitrile Compounds: A Technical Guide for Drug Discovery and Development
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the vast arsenal of chemical motifs, the trifluoromethyl (-CF3) group has emerged as a uniquely powerful tool, capable of profoundly modulating the physicochemical and biological properties of a parent molecule. When appended to the benzonitrile framework, the synergistic interplay between the strongly electron-withdrawing trifluoromethyl and nitrile moieties gives rise to a class of compounds with exceptional utility. This technical guide provides an in-depth exploration of the role of the trifluoromethyl group in benzonitrile compounds, offering insights into its impact on molecular properties, synthetic strategies for its introduction, and its diverse applications in drug discovery, agrochemicals, and advanced materials.
The Physicochemical Impact of Trifluoromethylation on the Benzonitrile Scaffold
The introduction of a trifluoromethyl group onto a benzonitrile ring dramatically alters its electronic and steric profile, leading to significant changes in its lipophilicity, metabolic stability, and acidity/basicity. These modifications are pivotal in fine-tuning the properties of molecules for specific applications.
Modulation of Electronic Properties
Both the nitrile (-CN) and trifluoromethyl (-CF3) groups are potent electron-withdrawing groups.[1] The -CF3 group primarily exerts a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2] This powerful electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution, making reactions like nitration slower than in unsubstituted benzene.[3] However, this deactivation also makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many complex molecules.[1]
The combined electron-withdrawing nature of the -CN and -CF3 groups significantly lowers the electron density of the aromatic ring, which can influence intermolecular interactions, such as π-π stacking, with biological targets like enzymes and receptors.[4]
Enhancement of Lipophilicity
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[5] This value indicates a significant contribution to the overall lipophilicity of a molecule upon its introduction. For instance, the calculated LogP of 4-(trifluoromethyl)benzonitrile is 2.9, a notable increase from the LogP of unsubstituted benzonitrile, which is 1.56.[6][7] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, a crucial step in reaching its target.[8]
Improvement of Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[9] The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[5] By replacing a metabolically labile group, such as a methyl (-CH3) group, with a -CF3 group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[9] This strategy is widely employed to optimize drug candidates and reduce the required dosage and potential for side effects.
| Property | Benzonitrile | 4-(Trifluoromethyl)benzonitrile | Rationale for Change |
| Molecular Weight ( g/mol ) | 103.12[10] | 171.12[11] | Addition of a -CF3 group. |
| LogP | 1.56[6] | 2.9 (predicted)[7] | The -CF3 group is highly lipophilic. |
| pKa | Not typically acidic | Lower than aniline derivatives | The strong electron-withdrawing -CF3 and -CN groups increase the acidity of any N-H or O-H protons on the ring. |
| Metabolic Stability | Susceptible to oxidation | Significantly more stable[9] | The strong C-F bonds in the -CF3 group are resistant to enzymatic cleavage.[5] |
Synthetic Strategies for Trifluoromethylated Benzonitriles
The synthesis of trifluoromethylated benzonitriles can be achieved through several routes, primarily involving the introduction of either the trifluoromethyl group or the nitrile group onto a pre-functionalized aromatic ring.
The Sandmeyer Reaction: A Classic Approach to Nitrile Synthesis
The Sandmeyer reaction is a robust and widely used method for converting an aryl amine (aniline derivative) into an aryl nitrile.[2] This reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) catalyst.[12]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzonitrile via the Sandmeyer Reaction
Objective: To synthesize 4-(trifluoromethyl)benzonitrile from 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Diatomaceous earth
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethyl)aniline (1.0 eq).
-
Add a mixture of concentrated HCl and water and cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Warm the mixture gently to dissolve the salts, then cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Filter the combined organic extracts through a pad of diatomaceous earth to remove any solid impurities.
-
Wash the organic layer sequentially with dilute sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-(trifluoromethyl)benzonitrile.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.[3][13][14][15]
Caption: Workflow for the Sandmeyer synthesis of 4-(trifluoromethyl)benzonitrile.
Copper-Catalyzed Trifluoromethylation
Direct trifluoromethylation of aryl halides or boronic acids has become a powerful tool in organic synthesis. Copper-catalyzed methods are particularly attractive due to the relatively low cost and toxicity of copper compared to other transition metals.[2] These reactions can utilize various trifluoromethylating agents, including nucleophilic (e.g., TMSCF3), electrophilic, and radical sources. The mechanism often involves the formation of a Cu-CF3 species that then participates in a cross-coupling cycle.[15]
Caption: A simplified catalytic cycle for copper-catalyzed trifluoromethylation.
Applications in Drug Discovery
Trifluoromethylated benzonitriles are valuable building blocks in the synthesis of a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[16][17]
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[18] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the benzonitrile moiety is a common feature in these drugs. The nitrile group can act as a hydrogen bond acceptor, while the trifluoromethyl group can enhance binding affinity through hydrophobic and other non-covalent interactions within the binding pocket.[5]
Case Study: Selinexor
Selinexor is an FDA-approved drug for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[16] The synthesis of selinexor utilizes 3,5-bis(trifluoromethyl)benzonitrile as a key starting material.[16] The two trifluoromethyl groups on the benzonitrile ring contribute to the overall lipophilicity and metabolic stability of the final drug molecule, which are important for its oral bioavailability and pharmacokinetic profile.
Caption: Impact of trifluoromethyl benzonitrile properties on a drug's ADME profile.
Applications in Agrochemicals
The unique properties imparted by the trifluoromethyl group are also highly advantageous in the agrochemical industry.[19] Trifluoromethylated benzonitriles are used as intermediates in the synthesis of herbicides and pesticides with improved efficacy and environmental persistence.[8]
Herbicides
Certain benzonitrile-based herbicides act by inhibiting photosynthesis in target weeds.[12] The trifluoromethyl group can enhance the herbicidal activity by increasing the compound's uptake into the plant and its stability against metabolic degradation within the plant.[8] For example, bromoxynil and ioxynil are benzonitrile herbicides that act as mitochondrial uncouplers.[20] The incorporation of a trifluoromethyl group in related structures can modulate their activity and selectivity.
Applications in Materials Science
The thermal and chemical stability of the trifluoromethyl group, along with the versatile reactivity of the nitrile functionality, makes trifluoromethylated benzonitriles attractive monomers for the synthesis of high-performance polymers.[21] The nitrile group can undergo polymerization or be chemically modified to introduce other functional groups, leading to polymers with tailored properties. These polymers can exhibit enhanced thermal stability, chemical resistance, and desirable optical and electronic properties, making them suitable for applications in electronics and aerospace.
Conclusion
The incorporation of a trifluoromethyl group into the benzonitrile scaffold is a powerful strategy for modulating molecular properties. The resulting compounds exhibit enhanced lipophilicity, metabolic stability, and unique electronic characteristics that make them invaluable intermediates in drug discovery, agrochemical development, and materials science. A thorough understanding of the synthesis and reactivity of these building blocks, as detailed in this guide, is essential for researchers and scientists seeking to leverage their full potential in the design of novel and improved chemical entities.
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Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 6). MDPI. Retrieved January 17, 2026, from [Link]
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Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. (n.d.). Retrieved January 17, 2026, from [Link]
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Benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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Benzonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). Retrieved January 17, 2026, from [Link]
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Benzonitrile - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Herbicide Mode-Of-Action Summary - Purdue Extension. (n.d.). Purdue Extension. Retrieved January 17, 2026, from [Link]
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Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Case studies of fluorine in drug discovery - OUCI. (n.d.). Retrieved January 17, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
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Sandmeyer Reaction - experimental procedure and set up. - YouTube. (2025, January 2). YouTube. Retrieved January 17, 2026, from [Link]
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Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Benzonitrile, 2-(4-methylphenyl)- - the NIST WebBook. (n.d.). NIST. Retrieved January 17, 2026, from [Link]
-
HERBICIDE MODE OF ACTION TABLE. (n.d.). Retrieved January 17, 2026, from [Link]
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3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research. (2026, January 1). Journal of Scientific Research. Retrieved January 17, 2026, from [Link]
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QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line - Journal of Pharmacy & Pharmacognosy Research. (2023, November 1). Journal of Pharmacy & Pharmacognosy Research. Retrieved January 17, 2026, from [Link]
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Controlled synthesis and characterization of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH. (2024, June 22). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). Retrieved January 17, 2026, from [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). University of Tartu. Retrieved January 17, 2026, from [Link]
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Neeraj Misra etal Der Pharma Chemica; 2009, 1 (1): 196-209. (n.d.). Retrieved January 17, 2026, from [Link]
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Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations - ijstr. (n.d.). International Journal of Scientific & Technology Research. Retrieved January 17, 2026, from [Link]
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metabolic stability & determining intrinsic drug clearance - YouTube. (2023, September 12). YouTube. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Synthesis of 2-Methoxy-6-(trifluoromethyl)benzonitrile: An In-depth Technical Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the strategic selection of the synthetic route, provide a step-by-step protocol for its execution, and discuss the critical parameters that ensure a successful and reproducible outcome.
Strategic Approach: The Sandmeyer Reaction
The synthesis of this compound is most effectively achieved through the Sandmeyer reaction. This classic yet powerful transformation allows for the conversion of an aromatic amino group into a variety of functionalities, including the desired nitrile group, via a diazonium salt intermediate.[1][2] The choice of this pathway is underpinned by the commercial availability of the requisite starting material, 2-Methoxy-6-(trifluoromethyl)aniline, and the reaction's reliability for introducing a cyano group onto an aromatic ring.
The overall transformation can be depicted as follows:
Caption: Synthetic pathway for this compound.
The reaction proceeds in two main stages, which are typically performed in a one-pot fashion:
-
Diazotization: The primary aromatic amine, 2-Methoxy-6-(trifluoromethyl)aniline, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[3]
-
Cyanation: The freshly prepared diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. In this step, the diazonium group is replaced by a cyanide group, yielding the target benzonitrile. This is a radical-nucleophilic aromatic substitution reaction.[1]
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxy-6-(trifluoromethyl)aniline | ≥95% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | |
| Copper(I) Cyanide (CuCN) | ≥98% | |
| Sodium Carbonate (Na₂CO₃), anhydrous | ACS Reagent Grade | |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Hexanes | HPLC Grade | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | |
| Deionized Water | ||
| Ice | ||
| Starch-iodide paper |
Step-by-Step Procedure
Step 1: Diazotization of 2-Methoxy-6-(trifluoromethyl)aniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Methoxy-6-(trifluoromethyl)aniline (e.g., 10.0 g, 52.3 mmol).
-
To the flask, add a mixture of concentrated hydrochloric acid (30 mL) and deionized water (30 mL). Stir the mixture until the aniline is completely dissolved. Some gentle warming may be necessary, but ensure the solution is cooled back to room temperature before proceeding.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (4.0 g, 58.0 mmol) in deionized water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
Verify the presence of a slight excess of nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (6.1 g, 68.0 mmol) in deionized water (50 mL). Caution: Copper(I) cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Gently warm the copper(I) cyanide solution to 60-70 °C in a water bath.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the warm copper(I) cyanide solution in portions. Vigorous nitrogen gas evolution will be observed. Control the rate of addition to maintain a steady evolution of gas.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Allow the reaction mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium carbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[4]
Caption: Experimental workflow for the synthesis of this compound.
Causality and Experimental Choices
-
Choice of Acid: Hydrochloric acid is commonly used for diazotization as it provides both the acidic medium and the chloride counter-ion for the diazonium salt.
-
Temperature Control: Maintaining a low temperature during diazotization is paramount. Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to side products and reduced yields.[3] The diazonium group is an excellent leaving group as the highly stable dinitrogen molecule, N₂.
-
Steric Hindrance: The ortho-substituents (methoxy and trifluoromethyl) on the starting aniline introduce steric hindrance around the amino group. This can slow down the rate of diazotization.[5] To counteract this, ensuring complete dissolution of the aniline salt and a sufficiently long reaction time are important.
-
Copper(I) Cyanide: Copper(I) is essential as a catalyst in the Sandmeyer reaction. It facilitates the single-electron transfer that initiates the radical mechanism.[1]
-
Work-up Procedure: The aqueous work-up with sodium carbonate is necessary to remove any unreacted acid. The brine wash helps to remove residual water from the organic layer before drying.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds. Recrystallization can be employed to obtain a highly pure, crystalline product.[4]
Data Presentation
| Parameter | Value |
| Starting Material | 2-Methoxy-6-(trifluoromethyl)aniline |
| Molecular Weight | 191.15 g/mol |
| Product | This compound |
| Molecular Weight | 201.14 g/mol |
| Expected Yield | 60-80% (literature precedent for similar substrates) |
| Appearance | White to off-white solid or oil |
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be monitored at key stages:
-
Completion of Diazotization: The use of starch-iodide paper provides a clear and immediate indication of the completion of the diazotization step.
-
Completion of Cyanation: The cessation of nitrogen gas evolution is a strong visual cue that the Sandmeyer reaction is complete.
-
Purity Assessment: The purity of the final product can be readily assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the recrystallized product can also serve as a criterion of purity.
By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently and reproducibly synthesize this compound for their research and development needs.
References
- BenchChem. (2025). Technical Support Center: Diazotization of Sterically Hindered Anilines.
- Cymit Quimica. (n.d.). 2-Methoxy-6-(trifluoromethyl)aniline.
- Wikipedia. (2023). Sandmeyer reaction.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Anwar, S., & Iqbal, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2865.
- Oakwood Chemical. (n.d.). 2-Methoxy-6-(trifluoromethyl)aniline.
- Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?.
- RSC Publishing. (2018). A general electrochemical strategy for the Sandmeyer reaction.
- PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines.
- YouTube. (2019). converting anilines to diazoniums ions.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
- University of Missouri–St. Louis. (n.d.). Recrystallization.
Sources
Application Notes and Protocols for 2-Methoxy-6-(trifluoromethyl)benzonitrile: A Versatile Fluorinated Building Block
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzonitrile, a key fluorinated aromatic building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group on the benzonitrile scaffold imparts unique reactivity and physicochemical properties. This document details the compound's characteristics, safety and handling protocols, and provides step-by-step experimental procedures for its application in core synthetic transformations, including nitrile hydrolysis to benzoic acids and nitrile reduction to benzylamines. The causality behind experimental choices and the principles of reaction mechanisms are discussed to provide a framework for its effective utilization in complex molecule synthesis.
Introduction and Chemical Profile
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design and specialty chemical development. The CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a bifunctional reagent that leverages these benefits. The nitrile moiety is a versatile functional handle for a wide array of chemical transformations, while the ortho-methoxy and trifluoromethyl substituents electronically activate and sterically influence the aromatic ring.
The electron-withdrawing nature of both the nitrile and trifluoromethyl groups makes the aromatic ring electron-deficient, predisposing it to certain types of reactions. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this valuable synthetic intermediate.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from structurally related analogs such as 2-Fluoro-6-(trifluoromethyl)benzonitrile and 2-Methoxy-6-methylbenzonitrile.
| Property | Predicted Value / Inferred Data | Source / Rationale |
| CAS Number | Not definitively assigned in public databases | Derivatives 2-Methoxy-6-(trifluoromethyl)benzoic acid (119692-41-0) and 2-Methoxy-6-(trifluoromethyl)benzylamine (1017778-95-8) are documented.[1][2] |
| Molecular Formula | C₉H₆F₃NO | - |
| Molecular Weight | 201.15 g/mol | - |
| Appearance | White to off-white crystalline solid or low melting point solid | Based on analogs like 2-Fluoro-6-methoxybenzonitrile (solid) and 2-Fluoro-6-(trifluoromethyl)benzonitrile (m.p. 28 °C).[3][4] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate, Acetone). Insoluble in water. | General property of non-polar aromatic compounds. |
| Density | ~1.3 - 1.4 g/cm³ | Inferred from 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.37 g/cm³).[4] |
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on established principles and data from analogous structures.[5][6][7]
| Spectroscopy | Predicted Key Features |
| ¹H NMR (CDCl₃) | δ ~7.6-7.8 ppm (m, 2H, Ar-H) , δ ~7.1-7.3 ppm (m, 1H, Ar-H) , δ ~4.0 ppm (s, 3H, -OCH₃) . The aromatic protons will exhibit complex splitting due to coupling with each other and potentially long-range coupling to the CF₃ group. |
| ¹³C NMR (CDCl₃) | δ ~160 ppm (C-OCH₃) , δ ~130-135 ppm (Ar-C) , δ ~123 ppm (q, J ≈ 272 Hz, -CF₃) , δ ~115 ppm (-CN) , δ ~110-120 ppm (Ar-C) , δ ~100 ppm (C-CN) , δ ~56 ppm (-OCH₃) . The carbon attached to the CF₃ group will show a characteristic quartet. |
| ¹⁹F NMR (CDCl₃) | δ ~ -60 to -65 ppm (s, 3F) relative to CFCl₃. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[5][8] |
| IR Spectroscopy | ~2230 cm⁻¹ (C≡N stretch) , ~2850-2960 cm⁻¹ (C-H stretch, methoxy) , ~1600, 1480 cm⁻¹ (C=C stretch, aromatic) , ~1100-1350 cm⁻¹ (strong, C-F stretch) , ~1250 cm⁻¹ (C-O stretch, aryl ether) .[6][9] |
| Mass Spectrometry | [M]⁺ at m/z = 201.04 . Common fragments would include loss of CH₃ (m/z = 186), CO (m/z = 173), and CF₃ (m/z = 132). |
Safety and Handling
As a fine chemical intermediate, this compound should be handled with appropriate care. Safety data from analogous compounds suggest the following precautions.
-
Hazard Statements: Based on related structures, this compound is likely to be harmful if swallowed or in contact with skin, cause skin irritation, and cause serious eye irritation.[10]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
Experimental Protocols & Applications
The nitrile group is a versatile functional handle that can be converted into several other important functionalities. Below are detailed protocols for two fundamental transformations of this compound.
Protocol 1: Hydrolysis to 2-Methoxy-6-(trifluoromethyl)benzoic Acid
The conversion of a nitrile to a carboxylic acid is a robust and high-yielding transformation, typically achieved under strong acidic or basic conditions. This protocol details a standard basic hydrolysis procedure.
Causality: The strong hydroxide base attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water during workup to form a primary amide, which is then further hydrolyzed under the reaction conditions to the carboxylate salt. Final acidification yields the desired carboxylic acid. The electron-withdrawing CF₃ group can make the nitrile carbon more electrophilic but may also influence the stability of intermediates.
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (10 equiv)
-
Ethanol (or Ethylene Glycol for higher temperatures)
-
Water
-
Hydrochloric Acid (HCl), concentrated or 6M
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 2.01 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (20 mL).
-
Addition of Base: Add sodium hydroxide pellets (e.g., 4.0 g, 100 mmol) to the solution. The mixture may warm upon addition.
-
Heating: Heat the reaction mixture to reflux (approx. 90-100 °C) using a heating mantle.
-
Monitoring: Monitor the reaction for the disappearance of starting material, typically by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours (4-24 h) to reach completion. The intermediate amide may be visible.
-
Cooling and Quenching: Once complete, cool the flask to room temperature in an ice bath.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water (e.g., 50 mL). Slowly and carefully add concentrated HCl dropwise with stirring in an ice bath until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Product Isolation:
-
Method A (Filtration): If a solid precipitates, collect the product by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Method B (Extraction): If the product is oily or does not precipitate cleanly, transfer the acidic mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration (for Method B): Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-6-(trifluoromethyl)benzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel chromatography if necessary.
Protocol 2: Reduction to 2-Methoxy-6-(trifluoromethyl)benzylamine
The reduction of nitriles to primary amines is a fundamental transformation. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are effective, as is catalytic hydrogenation. This protocol describes a method using LiAlH₄.
Causality: The powerful nucleophilic hydride from LiAlH₄ attacks the electrophilic nitrile carbon. This process occurs twice, leading to a nitrogen-aluminum complex. A careful aqueous workup then hydrolyzes this complex to liberate the primary amine. This method is highly effective for both aromatic and aliphatic nitriles.[7]
Materials:
-
This compound (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask equipped with a stir bar, dropping funnel, and reflux condenser under a stream of nitrogen or argon. Allow to cool.
-
Reagent Preparation: Under a positive pressure of inert gas, carefully add LiAlH₄ (e.g., 1.14 g, 30.0 mmol) to the flask, followed by anhydrous THF (50 mL) to create a suspension. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (e.g., 2.01 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It can then be stirred at room temperature or gently refluxed (approx. 65 °C) to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C with an ice bath. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.
-
Sequentially and dropwise, add water (e.g., 1.1 mL).
-
Next, add 15% aqueous NaOH solution (e.g., 1.1 mL).
-
Finally, add more water (e.g., 3.3 mL). The mixture should transform from a grey suspension to a granular white precipitate that is easily filtered. Stir vigorously for 30 minutes.
-
-
Isolation: Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-6-(trifluoromethyl)benzylamine.
-
Purification: The crude amine can be purified by vacuum distillation or silica gel chromatography (often using a mobile phase containing a small amount of triethylamine, e.g., 1%, to prevent tailing).
Potential Applications in Cross-Coupling
While the primary transformations involve the nitrile group, the aromatic core of this compound can participate in cross-coupling reactions if a suitable leaving group (e.g., Br, I, or OTf) is present on the ring. Alternatively, the methoxy group itself can sometimes be displaced under specific conditions, although this is less common. For a related aryl halide, a Suzuki-Miyaura coupling could be envisioned to construct biaryl systems, which are prevalent in pharmaceuticals.
Conceptual Reaction Scheme (Suzuki-Miyaura Coupling): If starting from an analogous aryl bromide, the reaction would follow the standard palladium-catalyzed cycle. The choice of phosphine ligand is critical for coupling with sterically hindered ortho-substituted substrates.
Conclusion
This compound is a valuable and versatile building block for synthetic chemistry. Its unique electronic and steric properties, derived from the ortho-methoxy and -trifluoromethyl substituents, make it an attractive starting material for creating complex molecular architectures. The protocols provided herein for the hydrolysis and reduction of the nitrile group offer reliable and scalable methods for converting this intermediate into high-value carboxylic acids and primary amines, respectively. These products serve as critical precursors for the development of novel pharmaceuticals, agrochemicals, and advanced functional materials. Proper adherence to safety and handling guidelines is essential for the successful and safe utilization of this reagent.
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The Strategic deployment of 2-Methoxy-6-(trifluoromethyl)benzonitrile in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is a paramount objective. Among the myriad of synthetic intermediates, 2-Methoxy-6-(trifluoromethyl)benzonitrile has emerged as a strategic building block, offering a unique combination of functionalities that address key challenges in medicinal chemistry. The presence of a trifluoromethyl (CF3) group, a methoxy (OCH3) group, and a nitrile (CN) group on a benzene ring creates a versatile scaffold for the synthesis of a new generation of therapeutic agents.
The trifluoromethyl group is a cornerstone in modern medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[1] The methoxy group, an electron-donating group, can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding interactions within protein binding pockets. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles, which are prevalent in many drug molecules.[2]
This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in leveraging its full potential.
Physicochemical Properties and Design Rationale
The strategic placement of the methoxy and trifluoromethyl groups at the ortho-positions to the nitrile functionality in this compound imparts distinct chemical characteristics that are highly advantageous for drug design.
| Property | Contribution of Functional Groups | Implication in Drug Design |
| Metabolic Stability | The C-F bonds in the trifluoromethyl group are exceptionally strong, making them resistant to metabolic cleavage by cytochrome P450 enzymes. | Increased in vivo half-life of the drug candidate, leading to reduced dosing frequency. |
| Lipophilicity | The trifluoromethyl group significantly increases the lipophilicity of the molecule. | Enhanced cell membrane permeability and improved oral bioavailability.[1] |
| Binding Affinity | The trifluoromethyl group can engage in favorable van der Waals and dipole-dipole interactions within a target's binding site. The methoxy group can act as a hydrogen bond acceptor. | Potentially increased potency and selectivity of the drug candidate. |
| Synthetic Versatility | The nitrile group serves as a versatile precursor for a wide range of functional groups. | Enables the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2] |
Synthesis of this compound: A Proposed Protocol
While specific literature on the synthesis of this compound is limited, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds, such as nucleophilic aromatic substitution. A likely precursor for this synthesis is the commercially available 2-Fluoro-6-(trifluoromethyl)benzonitrile.
Protocol 1: Nucleophilic Aromatic Substitution for the Synthesis of this compound
This protocol describes the synthesis of this compound from 2-Fluoro-6-(trifluoromethyl)benzonitrile via a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic attack, making the displacement of the fluoride ion feasible.[3][4][5]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzonitrile[6]
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF) (optional, as co-solvent)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (sufficient to dissolve the starting material). In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol.
-
Reaction Execution: Slowly add the sodium methoxide solution to the solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile at room temperature with vigorous stirring.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Outcome and Characterization:
The final product, this compound, is expected to be a solid or oil. Characterization should be performed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the methoxy group protons and the aromatic protons.
-
¹³C NMR: To identify the carbon signals of the aromatic ring, the nitrile group, the methoxy group, and the trifluoromethyl group.
-
¹⁹F NMR: To confirm the presence and chemical shift of the trifluoromethyl group.
-
IR Spectroscopy: To identify the characteristic stretching frequency of the nitrile group (around 2230 cm⁻¹).[7]
-
Mass Spectrometry: To determine the molecular weight of the compound.
Tetrazole Synthesis Workflow
Logical Relationships in Drug Design Strategy
The incorporation of the this compound moiety into a drug candidate is a deliberate strategy to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The interplay of the functional groups contributes to a favorable overall profile.
ADME Property Modulation
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a metabolically robust trifluoromethyl group, a hydrogen-bonding methoxy group, and a synthetically versatile nitrile group makes it an invaluable intermediate for the construction of complex and biologically active molecules. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their quest for novel therapeutics. While direct literature applications are still emerging, the principles of analogous compounds strongly support its utility and promise in the field of medicinal chemistry.
References
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Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
-
Synthesis method of p-trifluoromethyl benzonitrile compound. (2019, July 5). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (n.d.). Google Patents.
-
Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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2-Fluoro-6-methoxybenzonitrile. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. Retrieved January 17, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
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COMPOUNDS. (n.d.). European Patent Office. Retrieved January 17, 2026, from [Link]
-
Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
2-Methoxy-6-methylbenzonitrile. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2020, May 19). PMC. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC. Retrieved January 17, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
2,4,6-Trimethoxybenzonitrile. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Benzonitrile, 2-fluoro-6-methoxy-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
- Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
Replacement of the Aromatic Primary Amino Group by Hydrogen. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
- Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.
-
2-Fluoro-6-methoxy-3-(trimethylsilyl)benzonitrile. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
2-Benzyloxy-6-methoxybenzonitrile. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. (n.d.). European Patent Office. Retrieved January 17, 2026, from [Link]
-
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018, June 7). MedCrave online. Retrieved January 17, 2026, from [Link]
-
IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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palladium-catalyzed cross-coupling with 2-Methoxy-6-(trifluoromethyl)benzonitrile
Initiating Literature Review
I'm now starting a broad Google sweep to collect credible info on palladium-catalyzed cross-coupling reactions involving 2-Methoxy-6-(trifluoromethyl)benzonitrile. I'm prioritizing established protocols, mechanistic understanding, and real-world uses of the compound in these reactions.
Defining Cross-Coupling Strategies
I'm now diving into the specifics. I'm focusing on common partners like Suzuki, Buchwald-Hartwig, and Negishi reactions. I'm also determining crucial parameters: catalysts, ligands, bases, and solvents. This information is key for structuring the application note.
Developing Application Note Structure
I'm now zeroing in on structure. I'll kick things off by making a solid intro highlighting the importance of the this compound scaffold. Following that, I'll detail the palladium cross-coupling mechanism, including the roles of the catalysts, ligands, and bases, backed up by solid references. Next, it's specific protocols, including quantities and conditions, with explanations for the choices.
Application Notes and Protocols for the Synthesis of Potent Kinase Inhibitors from 2-Methoxy-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of advanced kinase inhibitors, utilizing 2-Methoxy-6-(trifluoromethyl)benzonitrile as a key starting material. The protocol herein outlines a convergent synthetic strategy, culminating in a potent Janus Kinase (JAK) inhibitor structurally analogous to Fedratinib. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key transformations, empowering researchers to understand, adapt, and troubleshoot the synthesis. We delve into the critical role of the trifluoromethyl and methoxy moieties in modulating the physicochemical properties and biological activity of the final compound. Furthermore, we provide context by illustrating the targeted JAK/STAT signaling pathway and discussing the therapeutic relevance of inhibiting this pathway in diseases such as myeloproliferative neoplasms.
Introduction: The Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Design
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, lipids, and other molecules.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and inflammatory conditions.[1]
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. The -CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity to the target protein.[3] this compound is a valuable starting material that combines the advantageous properties of the trifluoromethyl group with the synthetic versatility of the nitrile and methoxy functionalities. The electron-withdrawing nature of the trifluoromethyl group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction in the assembly of many kinase inhibitor scaffolds.[4][5]
This application note will focus on a synthetic route to a potent JAK2 inhibitor, inspired by the structure of Fedratinib, a clinically approved drug for the treatment of myelofibrosis.[6][7] The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors, primarily through the JAK-STAT pathway.[8] Constitutive activation of the JAK2/STAT pathway is a key driver in myeloproliferative neoplasms, making selective JAK2 inhibition a validated therapeutic strategy.[9]
Signaling Pathway: The JAK/STAT Cascade and Its Role in Disease
The JAK/STAT signaling pathway is a critical communication route for a multitude of cytokines, interferons, and hormones that regulate cell proliferation, differentiation, and immune responses. The pathway is elegantly simple in its architecture yet profound in its biological impact.
Figure 1: The JAK/STAT Signaling Pathway and Point of Inhibition.
As depicted in Figure 1, the binding of a cytokine to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell growth, survival, and inflammation.[10] In myeloproliferative neoplasms, a specific mutation (V617F) in JAK2 leads to its constitutive activation, driving uncontrolled cell proliferation.[9] The synthesized inhibitor aims to block the ATP-binding site of JAK2, thereby preventing the phosphorylation cascade and mitigating the downstream pathological effects.
Synthetic Strategy and Experimental Protocols
The synthesis of the target kinase inhibitor is designed as a convergent route, involving the preparation of a key aminobenzonitrile intermediate and a substituted pyrimidine core, followed by their coupling.
Figure 2: Convergent Synthetic Workflow.
Part 1: Synthesis of the Aminobenzonitrile Intermediate
The initial step involves the reduction of the nitro group of a suitable precursor to an amine. For the purpose of this protocol, we will assume the synthesis starts from a commercially available or readily synthesized nitro-precursor of our title compound, 2-Methoxy-6-(trifluoromethyl)-4-nitrobenzonitrile.
Protocol 1: Synthesis of 4-Amino-2-methoxy-6-(trifluoromethyl)benzonitrile
-
Rationale: The reduction of the aromatic nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. Catalytic hydrogenation is a clean and efficient method for this purpose.
-
Materials:
-
2-Methoxy-6-(trifluoromethyl)-4-nitrobenzonitrile
-
Ethanol (or Methanol)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-Methoxy-6-(trifluoromethyl)-4-nitrobenzonitrile (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-methoxy-6-(trifluoromethyl)benzonitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Part 2: Synthesis of the Pyrazolopyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a common core in many kinase inhibitors, including those targeting JAKs.[1][11][12]
Protocol 2: Synthesis of a Substituted Pyrazolopyrimidine Intermediate
This protocol is a multi-step synthesis to construct the core heterocyclic system.
-
Step 2a: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
-
Rationale: This dichlorinated pyrimidine is a versatile building block, with the two chlorine atoms exhibiting differential reactivity, allowing for sequential substitutions.[13][14]
-
Materials:
-
5-Methoxyuracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-methoxyuracil (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq).
-
Slowly add N,N-dimethylaniline (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2,4-dichloro-5-methoxypyrimidine.[15][16]
-
-
-
Step 2b: Synthesis of N-(cyanomethyl)pivalamide
-
Rationale: This intermediate will be used to form the pyrazole ring fused to the pyrimidine.
-
Materials:
-
Aminoacetonitrile hydrochloride
-
Pivaloyl chloride
-
A suitable base (e.g., triethylamine or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane or a biphasic system)
-
-
Procedure:
-
Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a suitable solvent.
-
Add the base (e.g., triethylamine, 2.2 eq) and cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield N-(cyanomethyl)pivalamide, which can be purified by recrystallization.[10][17][18][19]
-
-
-
Step 2c: Cyclization to form the Pyrazolopyrimidine Core
-
Rationale: This step involves the reaction of the dichloropyrimidine with the aminopyrazole derived from N-(cyanomethyl)pivalamide to form the fused ring system.
-
Materials:
-
2,4-Dichloro-5-methoxypyrimidine
-
A suitable aminopyrazole (synthesized from N-(cyanomethyl)pivalamide)
-
A base (e.g., potassium carbonate or sodium hydride)
-
A suitable solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the aminopyrazole (1.0 eq) in the solvent.
-
Add the base (1.1 eq) and stir for a short period.
-
Add 2,4-dichloro-5-methoxypyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor by TLC or HPLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired substituted pyrazolopyrimidine intermediate.
-
-
Part 3: Final Coupling to Synthesize the Kinase Inhibitor
The final step involves a nucleophilic aromatic substitution reaction between the aminobenzonitrile and the pyrazolopyrimidine core.
Protocol 3: Synthesis of the Final Kinase Inhibitor
-
Rationale: The electron-withdrawing groups on the pyrimidine ring activate the C4 position for nucleophilic aromatic substitution by the aniline derivative.
-
Materials:
-
4-Amino-2-methoxy-6-(trifluoromethyl)benzonitrile (from Protocol 1)
-
Substituted pyrazolopyrimidine intermediate (from Protocol 2)
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid or HCl in isopropanol)
-
A high-boiling point solvent (e.g., isopropanol, n-butanol, or dioxane)
-
-
Procedure:
-
In a reaction vessel, combine the 4-Amino-2-methoxy-6-(trifluoromethyl)benzonitrile (1.0 eq), the substituted pyrazolopyrimidine intermediate (1.0 eq), and the solvent.
-
Add the acid catalyst (catalytic to stoichiometric amount).
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If precipitation occurs, filter the solid, wash with a cold solvent, and dry.
-
If the product remains in solution, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final kinase inhibitor.
-
Characterization and Data
The identity and purity of all synthesized intermediates and the final product should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for the Final Kinase Inhibitor
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic, methoxy, and alkyl protons with appropriate splitting patterns and integrations. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the trifluoromethyl carbon (quartet). |
| Mass Spec (HRMS) | Accurate mass measurement corresponding to the molecular formula of the target compound. |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete nitro reduction (Protocol 1) | Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning. | Use fresh catalyst, increase hydrogen pressure, ensure the substrate is pure. |
| Low yield in dichloropyrimidine synthesis (Protocol 2a) | Incomplete reaction, decomposition during workup. | Ensure anhydrous conditions, extend reaction time, perform quenching at low temperature. |
| Side reactions in the final coupling (Protocol 3) | Reaction temperature too high, incorrect catalyst. | Optimize reaction temperature, screen different acid catalysts. |
| Purification difficulties | Close-running impurities. | Employ alternative chromatography techniques (e.g., reverse-phase HPLC) or recrystallization from different solvent systems. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a potent kinase inhibitor starting from this compound. By leveraging the unique properties of this fluorinated building block and employing a convergent synthetic strategy, researchers can efficiently access complex molecules with significant therapeutic potential. The provided rationale for each synthetic step, along with the biological context of the JAK/STAT pathway, aims to equip scientists with the knowledge to not only replicate this synthesis but also to adapt and innovate in the ever-evolving field of kinase inhibitor drug discovery.
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Application Notes and Protocols for the Development of Novel Herbicides from 2-Methoxy-6-(trifluoromethyl)benzonitrile
Foreword: The Imperative for Innovation in Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. The benzonitrile scaffold has historically yielded potent herbicides, and the strategic incorporation of a trifluoromethyl group offers a promising avenue for enhanced efficacy and unique properties. This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential of 2-Methoxy-6-(trifluoromethyl)benzonitrile as a foundational building block for the next generation of herbicides. By integrating synthetic chemistry, robust bioassays, and mechanistic studies, this document serves as a detailed roadmap from initial compound synthesis to the elucidation of herbicidal action.
Part 1: Rationale and Synthetic Strategy
The this compound Scaffold: A Privileged Starting Point
The selection of this compound as a starting scaffold is predicated on established structure-activity relationships within herbicidal chemistry. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its target protein. The methoxy and nitrile functionalities offer versatile handles for synthetic elaboration, allowing for the exploration of a wide chemical space.
Proposed Synthetic Pathway: From Benzonitrile to Bioactive Heterocycles
While direct herbicidal activity of the starting molecule is not anticipated, its strategic modification into heterocyclic systems known for herbicidal efficacy is a promising approach. A plausible synthetic route involves the transformation of the nitrile group into a more reactive intermediate, such as an amidine or a thioamide, followed by cyclization with a suitable partner. The following proposed pathway (Figure 1) outlines a general strategy for the synthesis of novel pyridazine derivatives, a class of compounds known to exhibit bleaching and herbicidal activities.
Figure 1: Proposed Synthetic Pathway A generalized scheme for the synthesis of pyridazine derivatives from this compound.
Protocol 1: Synthesis of a Pyridazinone Derivative
This protocol provides a generalized procedure for the synthesis of a pyridazinone derivative from this compound. Note: This is a representative protocol and may require optimization for specific substrates and reagents.
| Step | Procedure | Rationale |
| 1 | Amidrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC. | The nitrile group is converted to a more nucleophilic amidrazone, which is a key intermediate for heterocycle formation. |
| 2 | Solvent Removal: After completion of the reaction, remove the solvent under reduced pressure. | This step isolates the crude amidrazone intermediate. |
| 3 | Cyclization: Redissolve the crude amidrazone in glacial acetic acid. Add an appropriate α-ketoester (e.g., ethyl pyruvate, 1.1 eq). | The amidrazone undergoes a condensation and cyclization reaction with the α-ketoester to form the pyridazinone ring. |
| 4 | Reaction Monitoring: Heat the mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS. | Ensures the reaction proceeds to completion. |
| 5 | Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Purify the crude product by column chromatography or recrystallization. | Standard procedures to isolate and purify the final compound. |
| 6 | Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. | Essential for verifying the identity and quality of the synthesized compound before biological testing. |
Part 2: In Vitro and In Vivo Screening Protocols
A tiered screening approach is essential for efficiently identifying promising herbicidal candidates. This involves initial high-throughput in vitro assays followed by more complex in vivo whole-plant assays for lead compounds.
Primary Screening: Algal Bioassay for Photosynthesis Inhibition
Many commercial herbicides act by inhibiting photosynthesis.[1] A rapid and cost-effective primary screen can be performed using a unicellular green alga, such as Chlamydomonas reinhardtii.[2]
Protocol 2: Algal Lawn-Agar Disk Diffusion Bioassay [2]
| Step | Procedure | Rationale |
| 1 | Algal Culture: Grow Chlamydomonas reinhardtii in a suitable liquid medium (e.g., TAP medium) under continuous light until a dense culture is obtained. | To produce a sufficient quantity of healthy algal cells for the assay. |
| 2 | Algal Lawn Preparation: Prepare agar plates with the same medium. Spread a uniform lawn of the algal culture onto the surface of the agar plates and allow it to dry. | Creates a uniform field of algae for observing the effects of the test compounds. |
| 3 | Compound Application: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Apply a known amount of each test compound solution onto sterile paper disks. Allow the solvent to evaporate completely. | A standardized method for applying the test compounds to the assay system. |
| 4 | Incubation: Place the paper disks onto the algal lawn. Include a solvent-only control and a positive control (a known photosynthesis-inhibiting herbicide like Diuron). Incubate the plates under continuous light for 2-3 days. | Allows for algal growth and the diffusion of the test compounds into the agar. |
| 5 | Data Collection: Measure the diameter of the zone of clearing (inhibition) around each paper disk. | A larger zone of inhibition indicates higher herbicidal activity. |
Data Interpretation: The size of the clearing zone provides a semi-quantitative measure of the herbicidal activity of the tested compounds. Active compounds from this primary screen should be advanced to secondary screening.
Secondary Screening: Whole-Plant Bioassays
Promising compounds from the primary screen should be evaluated for their effects on whole plants. This allows for the assessment of factors such as uptake, translocation, and metabolism, which are not captured in in vitro assays.
Protocol 3: Pre-emergence and Post-emergence Herbicidal Activity Assay
| Step | Procedure | Rationale |
| 1 | Plant Material: Use a representative monocot (e.g., ryegrass, Lolium spp.) and dicot (e.g., cress, Lepidium sativum) weed species. | To assess the spectrum of herbicidal activity. |
| 2 | Potting and Sowing: Fill small pots with a standardized soil mix. For pre-emergence testing, sow the seeds and then apply the herbicide. For post-emergence testing, allow the plants to grow to the 2-3 leaf stage before herbicide application. | Simulates different application scenarios in an agricultural setting. |
| 3 | Herbicide Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions uniformly to the soil surface (pre-emergence) or onto the plant foliage (post-emergence) using a laboratory sprayer. Include untreated and positive controls. | To determine the dose-response relationship and the effective concentration of the herbicide. |
| 4 | Growth Conditions: Place the pots in a controlled environment (greenhouse or growth chamber) with standardized light, temperature, and humidity. | Ensures reproducible results and minimizes environmental variability. |
| 5 | Assessment: After 14-21 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill). | Provides a quantitative measure of herbicidal efficacy. |
| 6 | Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each active compound. | A key metric for comparing the potency of different herbicides. |
Part 3: Elucidating the Mechanism of Action
For the most promising lead compounds, determining the mechanism of action is a critical step in the development process. Based on the benzonitrile and trifluoromethyl motifs, inhibition of photosynthesis is a likely mode of action.
Confirmation of Photosystem II (PSII) Inhibition
The following workflow (Figure 2) outlines the key experiments to confirm if a lead compound inhibits Photosystem II.
Figure 2: Workflow for Characterizing PSII-Inhibiting Herbicides A flowchart detailing the experimental steps to confirm the mechanism of action of a potential PSII-inhibiting herbicide.
Protocol 4: Thylakoid Membrane Isolation and Oxygen Evolution Assay
| Step | Procedure | Rationale |
| 1 | Thylakoid Isolation: Homogenize fresh spinach leaves in a chilled isolation buffer. Filter the homogenate and centrifuge to pellet the chloroplasts. Lyse the chloroplasts osmotically to release the thylakoids. Resuspend the thylakoid pellet in a suitable assay buffer. | To isolate the cellular machinery responsible for the light-dependent reactions of photosynthesis. |
| 2 | Oxygen Evolution Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution from the isolated thylakoids. | Oxygen is a direct product of water splitting in PSII, so its rate of evolution is a measure of PSII activity. |
| 3 | Assay Conditions: Perform the assay in the presence of an artificial electron acceptor (e.g., DCPIP or ferricyanide) and under saturating light. | To ensure that the measured rate of oxygen evolution is limited by the activity of the electron transport chain and not by other factors. |
| 4 | Inhibitor Treatment: Add varying concentrations of the test herbicide to the thylakoid suspension and measure the rate of oxygen evolution. | To determine the inhibitory effect of the compound on PSII activity. |
| 5 | Data Analysis: Plot the rate of oxygen evolution as a function of the inhibitor concentration and calculate the I₅₀ value (the concentration that causes 50% inhibition). | Provides a quantitative measure of the compound's potency as a PSII inhibitor. |
Conclusion and Future Directions
The journey from a starting chemical scaffold to a commercially viable herbicide is a complex and multidisciplinary endeavor. This guide has provided a foundational framework for the initial stages of this process, focusing on the development of novel herbicides from this compound. The proposed synthetic strategies, coupled with robust screening and mechanistic study protocols, offer a clear path for researchers to explore the herbicidal potential of this promising chemical space. Future work should focus on expanding the library of synthesized derivatives, conducting detailed structure-activity relationship studies, and investigating the selectivity of lead compounds in important crop species. Through a systematic and scientifically rigorous approach, the development of novel and effective herbicides from this scaffold is an attainable and critical goal for sustainable agriculture.
References
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Jiang, W., et al. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. American Journal of Plant Sciences, 3(12), 1736-1741. [Link]
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Xu, H., et al. (2011). Synthesis and herbicidal activities of novel 3‐(substituted benzyloxy or phenoxy)‐6‐methyl‐4‐(3‐trifluoromethylphenyl)pyridazine derivatives. Pest Management Science, 68(2), 276-284. [Link]
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Li, M., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link]
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Truelove, B., Davis, D. E., & Jones, L. R. (1974). A New Method for Detecting Photosynthesis Inhibitors. Weed Science, 22(1), 11-14. [Link]
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Kim, J. S., et al. (2011). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Journal of Pesticide Science, 36(3), 348-352. [Link]
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Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental health perspectives, 87, 263–271. [Link]
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Namuth-Covert, D., & Kohmetscher, A. (2018). Chapter 18: MOA Part 4 – Photosynthesis Inhibitors (PPO & Pigment Inhibitors). In Ohio Weed Management Guide. The Ohio State University. [Link]
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Vesela, A., et al. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. Applied microbiology and biotechnology, 94(2), 491-500. [Link]
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Fujimoto, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
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Wang, Y., et al. (2025). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. Journal of Molecular Structure, 1315, 138406. [Link]
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Zhang, L., et al. (2014). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Letters in Drug Design & Discovery, 11(1), 108-113. [Link]
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Cserháti, T., Illés, Z., & Nemes-Kósa, S. (1992). The effect of some benzonitrile ester herbicides on the growth of some soil bacteria. Acta microbiologica Hungarica, 39(2), 141-147. [Link]
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Bayer Aktiengesellschaft. (2022). Agrochemical composition with improved drift, spreading and uptake properties. EP3994990A1. [Link]
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Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(15), 5849. [Link]
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Braconi, L., et al. (2016). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reverting Agents. Journal of medicinal chemistry, 59(5), 2049-2065. [Link]
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Application Notes and Protocols: 2-Methoxy-6-(trifluoromethyl)benzonitrile as a Precursor for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Methoxy-6-(trifluoromethyl)benzonitrile in Heterocyclic Chemistry
Heterocyclic compounds are fundamental building blocks in medicinal chemistry, forming the core structures of a significant portion of approved pharmaceuticals.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group (-CF3), has become a cornerstone of modern drug design. The -CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This compound is a highly versatile and promising starting material for the synthesis of novel heterocycles. The molecule possesses a unique combination of functional groups: a nitrile group, which can participate in various cyclization reactions; a trifluoromethyl group, which imparts the aforementioned beneficial properties; and a methoxy group, which can be chemically manipulated to serve as a synthetic handle for further derivatization. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups activates the aromatic ring, making it amenable to nucleophilic substitution reactions.
This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of two important classes of nitrogen-containing heterocycles: quinazolinones and pyrimidopyrimidines. These scaffolds are prevalent in numerous biologically active compounds and offer a rich chemical space for the development of new therapeutic agents.
Part 1: Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-one Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The synthesis of quinazolinones from this compound necessitates a two-step approach: first, the conversion of the methoxy group to an amino group, followed by cyclization with a suitable one-carbon source.
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile
A key transformation in this synthetic pathway is the conversion of the methoxy group to an amino group. This is achieved through a nucleophilic aromatic substitution (SNA) reaction with ammonia. The strong electron-withdrawing effects of the ortho-nitrile and para-trifluoromethyl groups activate the aromatic ring, facilitating the displacement of the methoxy group.
Experimental Protocol: Nucleophilic Aromatic Substitution for Amination
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ammonia (gas or a solution in a suitable solvent)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Procedure:
-
In a sealed reaction vessel, dissolve this compound in anhydrous DMSO.
-
Bubble ammonia gas through the solution for 10-15 minutes, or add a saturated solution of ammonia in a compatible solvent.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-Amino-6-(trifluoromethyl)benzonitrile.
-
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | NH3, DMSO, 80-100 °C | 2-Amino-6-(trifluoromethyl)benzonitrile | 85-95 (Expected) |
Table 1: Expected outcome of the amination reaction based on analogous transformations.
Step 2: Cyclization to 8-(Trifluoromethyl)quinazolin-4(3H)-one
With the 2-amino-6-(trifluoromethyl)benzonitrile in hand, the quinazolinone ring can be constructed through condensation with formic acid or a derivative thereof. This reaction proceeds via the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-one
-
Materials:
-
2-Amino-6-(trifluoromethyl)benzonitrile
-
Formic Acid (88-98%)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 2-Amino-6-(trifluoromethyl)benzonitrile and an excess of formic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 8-(Trifluoromethyl)quinazolin-4(3H)-one.
-
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Amino-6-(trifluoromethyl)benzonitrile | HCOOH, reflux | 8-(Trifluoromethyl)quinazolin-4(3H)-one | >90 (Typical) |
Table 2: Typical yield for the cyclization to form the quinazolinone ring.
Part 2: Direct Synthesis of 2,4-Diamino-8-(trifluoromethyl)pyrimido[4,5-d]pyrimidine Derivatives
This section details a direct, one-pot synthesis of a fused pyrimidine system from this compound. This approach leverages the reactivity of the nitrile group in a condensation reaction with guanidine, followed by a second cyclization to form the pyrimidopyrimidine core. This multicomponent reaction strategy offers an efficient route to complex heterocyclic structures.
Experimental Protocol: One-Pot Synthesis of 2,4-Diamino-8-(trifluoromethyl)pyrimido[4,5-d]pyrimidine
-
Materials:
-
This compound
-
Guanidine Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (60% dispersion in mineral oil)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF and sodium hydride.
-
Carefully add guanidine carbonate portion-wise to the suspension at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | Guanidine Carbonate, NaH, DMF, 120-140 °C | 2,4-Diamino-8-(trifluoromethyl)pyrimido[4,5-d]pyrimidine | 60-70 (Expected) |
Table 3: Expected outcome for the one-pot synthesis of the pyrimidopyrimidine derivative.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile platform for the synthesis of novel heterocyclic compounds of interest in drug discovery and materials science. The protocols outlined in this guide demonstrate its utility in constructing both quinazolinone and pyrimidopyrimidine ring systems. The presence of the trifluoromethyl group in the final products makes them attractive candidates for biological screening. Further exploration of the reactivity of this starting material, for instance, in multicomponent reactions or through metal-catalyzed cross-coupling reactions, is likely to yield a diverse array of novel and potentially bioactive heterocyclic molecules.
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Room temperature ligand-free Cu2O–H2O2 catalyzed tandem oxidative synthesis of quinazoline-4(3H)-one and quinazoline derivatives. Royal Society of Chemistry. Available at: [Link]
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Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Center for Biotechnology Information. Available at: [Link]
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Transition-metal-catalyzed synthesis of quinazolines: A review. National Center for Biotechnology Information. Available at: [Link]
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analytical methods for "2-Methoxy-6-(trifluoromethyl)benzonitrile" characterization
An In-Depth Guide to the Analytical Characterization of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Abstract
This application note provides a comprehensive suite of analytical methodologies for the robust characterization of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the criticality of structural integrity and purity assessment, we present detailed protocols and theoretical justifications for a multi-technique approach encompassing spectroscopic and chromatographic methods. This guide is designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights to ensure reliable and reproducible characterization.
Introduction and Molecular Overview
This compound is an aromatic compound featuring a benzonitrile scaffold substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group. The unique electronic properties conferred by these substituents make it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, contrasted with the electron-donating methoxy group, creates a complex electronic environment that influences its reactivity and physicochemical properties. Accurate and comprehensive analytical characterization is therefore indispensable for verifying its molecular structure, quantifying its purity, and identifying potential impurities generated during synthesis.
This document outlines a logical workflow for the complete analysis of this molecule, moving from structural confirmation to purity and impurity profiling.
Physicochemical Properties
A summary of the key computed and expected properties of this compound is provided below. These values are foundational for method development, particularly in chromatography and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO | (Predicted) |
| Molecular Weight | 201.15 g/mol | (Predicted) |
| Appearance | White to off-white solid or oil | (Inferred from similar compounds[1]) |
| Polarity | Moderately Polar | (Inferred from structure) |
| LogP | ~2.5 - 3.5 | (Predicted) |
The Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique is insufficient for the complete characterization of a novel or synthesized compound. We advocate for an orthogonal approach, where each method provides a unique and complementary piece of information. The workflow logically progresses from confirming the molecular identity to quantifying its purity.
Caption: Integrated workflow for the characterization of this compound.
Part I: Structural Elucidation and Confirmation
The initial and most critical step is the unambiguous confirmation of the molecular structure. NMR, Mass Spectrometry, and FTIR spectroscopy form the triad of techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expertise & Causality: The substitution pattern on the aromatic ring (1,2,3-trisubstituted) will result in a complex splitting pattern for the aromatic protons in the ¹H NMR spectrum. The ¹⁹F NMR will provide a clean singlet, confirming the presence of a single -CF₃ group, while its chemical shift will be indicative of the electronic environment.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like hexafluorobenzene can be used.[2]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds. Use proton decoupling.
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling may be used to simplify the spectrum.
-
Expected Spectral Data & Interpretation
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H | ~7.6 - 7.9 | Multiplet (m) | 3H, Aromatic protons (Ar-H) |
| ~4.0 | Singlet (s) | 3H, Methoxy protons (-OCH₃) | |
| ¹³C | ~160 | Singlet | Ar-C-OCH₃ |
| ~110 - 140 | Multiple signals | Aromatic carbons, including C-CF₃ and C-CN | |
| ~123 (quartet) | Quartet (q, J ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃)[3] | |
| ~115 | Singlet | Nitrile carbon (-C≡N) | |
| ~56 | Singlet | Methoxy carbon (-OCH₃) | |
| ¹⁹F | ~ -60 to -64 | Singlet (s) | -CF₃[2][3] |
Note: Predicted chemical shifts are based on data for structurally similar compounds like 2-(trifluoromethyl)benzonitrile and other substituted benzonitriles.[3][4]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expertise & Causality: Electron Ionization (EI) is a suitable "hard" ionization technique that will produce a clear molecular ion (M⁺˙) and a reproducible fragmentation pattern useful for library matching and structural confirmation.[5] The presence of the stable aromatic ring will result in a prominent molecular ion peak.[6]
Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Expected Data & Interpretation
-
Molecular Ion (M⁺˙): A strong peak at m/z = 201.15, confirming the molecular weight.
-
Key Fragments: Expect fragmentation patterns characteristic of aromatic compounds.[6][7] Common losses include:
-
[M-CH₃]⁺: Loss of a methyl radical from the methoxy group (m/z = 186).
-
[M-OCH₃]⁺: Loss of a methoxy radical (m/z = 170).
-
[M-CF₃]⁺: Loss of the trifluoromethyl group (m/z = 132).
-
[M-HCN]⁺˙: Loss of hydrogen cyanide from the nitrile group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.
Expertise & Causality: The C≡N triple bond, C-F bonds of the trifluoromethyl group, and the C-O bond of the methoxy group all have characteristic absorption frequencies in the infrared spectrum. The C≡N stretch is particularly diagnostic due to its sharp shape and location in a relatively uncongested region of the spectrum.[8][9]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Collect a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.[9]
-
Sample Analysis: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal. Ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample and background spectra to produce the final absorbance or transmittance spectrum.
Expected Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium |
| ~2950-2850 | C-H Stretch | -OCH₃ | Medium |
| 2240-2220 | C≡N Stretch | Nitrile | Strong, Sharp [8][9] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1350-1150 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |
| ~1250 | C-O Stretch | Aryl Ether | Strong |
Part II: Purity Assessment and Quantification
Once the structure is confirmed, the focus shifts to determining the purity of the bulk material and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical and chemical industries. A reverse-phase method is most appropriate for this moderately polar compound.[10]
Expertise & Causality: The polarity of this compound makes it well-suited for retention on a C18 stationary phase. A mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol will be used to elute the compound from the column. UV detection is ideal, as the aromatic ring is a strong chromophore.
Sources
- 1. 2-フルオロ-6-メトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this valuable synthetic intermediate. The unique electronic properties imparted by the electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group make this molecule a critical building block in modern medicinal chemistry and materials science.[1][2]
This document moves beyond a simple recitation of steps. It is structured as a series of practical, field-tested questions and answers to address the most common challenges encountered during synthesis, with a primary focus on the robust and widely used Sandmeyer reaction .[3][4] Our goal is to provide you with the causal understanding needed to not only fix a struggling reaction but to optimize it for consistent, high-yield production.
Section 1: Overview of the Primary Synthetic Route: The Sandmeyer Cyanation
The most common and industrially relevant pathway to this compound begins with the corresponding aniline, 2-Amino-3-methoxybenzotrifluoride. The transformation is a two-stage, one-pot process involving:
-
Diazotization: The primary aromatic amine is converted into a reactive aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).
-
Copper-Catalyzed Cyanation: The diazonium salt is subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[5]
The overall reaction is as follows:
Scheme 1: Synthesis of this compound via Sandmeyer Reaction
(Image depicting the conversion of 2-Amino-3-methoxybenzotrifluoride to this compound)
Understanding the mechanism is key to troubleshooting. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5]
Caption: Key mechanistic steps of the Sandmeyer reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis.
Q1: My overall yield is critically low (<40%). Where should I start my investigation?
A low yield is the most common complaint. Before re-running the entire reaction, a systematic diagnosis is essential. The problem almost always lies in one of three areas: inefficient diazotization , decomposition of the diazonium intermediate , or an ineffective cyanation/workup .
Caption: Systematic workflow for troubleshooting low yield.
Q2: I suspect my diazotization is incomplete. How can I verify the formation of the diazonium salt?
Cause: Incomplete diazotization means unreacted aniline will persist, leading to side reactions (like azo coupling) and a lower potential yield. This is often caused by impure sodium nitrite, insufficient acid, or temperatures that are too high.
Solution & Verification:
-
Stoichiometry and Reagent Quality: Use a slight excess (1.05-1.10 equivalents) of high-purity sodium nitrite. Ensure at least 2.5-3.0 equivalents of mineral acid (e.g., HCl) are used—one equivalent to form the aniline salt, one for the diazotization, and an excess to maintain low pH and prevent premature coupling.
-
Strict Temperature Control: The aryl diazonium salt is thermally unstable. The reaction mixture must be rigorously maintained between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly, subsurface, to avoid localized warming.
-
Verification (Spot Test): Before proceeding to the cyanation step, you can perform a quick qualitative test. Take a drop of your cold diazonium salt solution and add it to a cold, alkaline solution of 2-naphthol. The immediate formation of a vibrant red-orange azo dye precipitate indicates the successful presence of the diazonium salt. If the test is weak or negative, allow more time for diazotization or re-evaluate your reagents and conditions.
Q3: The reaction mixture turned dark brown/black with excessive foaming during the cyanation step. What's causing this?
Cause: This is a classic sign of uncontrolled diazonium salt decomposition. The C-N triple bond in the diazonium group is a fantastic leaving group (as N₂ gas). If the temperature rises or if the salt is not stabilized by the acidic medium, it will readily decompose to form an aryl cation/radical, which is then quenched by water to form the corresponding phenol (2-Methoxy-6-(trifluoromethyl)phenol). This byproduct is a common and troublesome impurity. The foaming is the vigorous evolution of nitrogen gas.
Solution:
-
Temperature is Paramount: The solution of copper(I) cyanide should be pre-heated to the desired reaction temperature (often slightly elevated, e.g., 20-50 °C, to facilitate the reaction) before the cold diazonium salt solution is added.
-
Controlled Addition: Add the diazonium salt solution slowly to the copper cyanide solution. This maintains a low instantaneous concentration of the diazonium salt, allowing the catalyzed cyanation to outcompete the uncatalyzed thermal decomposition.
-
pH Management: While the diazotization must be acidic, adding a highly acidic solution to the cyanide solution can generate toxic HCN gas. Some protocols call for careful, partial neutralization of the excess acid with a base like sodium bicarbonate just before the addition, but this must be done cautiously to avoid raising the pH too much, which would also cause decomposition and coupling.
Q4: How can I optimize the key parameters for the Sandmeyer reaction to maximize yield?
Cause: Suboptimal conditions can lead to both incomplete conversion and increased side reactions. Each parameter has a distinct effect on the reaction's success.
Solution: The following parameters should be systematically reviewed and optimized for your specific setup.
| Parameter | Typical Range | Rationale & Impact on Yield | Troubleshooting Tip |
| Temperature (Diazotization) | 0–5 °C | Critical. Above 5 °C, the diazonium salt rapidly decomposes to phenol byproducts, irreversibly lowering yield. | Use an ice-salt bath. Monitor internal temperature, not just the bath temperature. |
| NaNO₂ Stoichiometry | 1.05–1.10 eq. | A slight excess ensures complete conversion of the aniline. A large excess can lead to unwanted side reactions. | Use fresh, dry sodium nitrite. If yield is low, ensure your starting aniline weight was accurate. |
| Acid (HCl, H₂SO₄) | 2.5–3.0 eq. | An excess is required to fully protonate the aniline, generate nitrous acid, and stabilize the final diazonium salt. | Insufficient acid is a common cause of failure. The solution should be strongly acidic throughout. |
| Catalyst (CuCN) | 1.1–1.2 eq. | A stoichiometric amount or slight excess is typically required for this radical-mediated process.[5] | Catalyst quality is key. If results are poor, consider preparing fresh CuCN or purchasing from a reputable source. |
| Temperature (Cyanation) | 20–70 °C | Temperature must be high enough for the reaction to proceed but low enough to minimize decomposition. | Start at a lower temperature (e.g., 40 °C) and monitor N₂ evolution. Slowly warm if the reaction is sluggish. |
| Solvent | Water, DMF, Toluene | Water is common for diazotization. The cyanation step can be done in water or sometimes in a solvent like DMF. | Ensure the copper cyanide is well-suspended or dissolved in the chosen solvent for maximal activity. |
Q5: My crude product is an oily solid with a green/blue tint. What is a robust purification protocol?
Cause: The color is due to residual copper salts (Cu(I) and Cu(II)). The crude product will also contain unreacted starting materials, phenol byproducts, and potentially azo compounds.
Solution: A Multi-Step Purification Workflow
-
Quench and Neutralize: After the reaction is complete, carefully quench any remaining reactive species. Basifying the solution (e.g., with aqueous ammonia or sodium carbonate) helps to break up copper-nitrile complexes and precipitate copper hydroxides.
-
Solvent Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. The desired benzonitrile is highly soluble in these solvents.
-
Aqueous Washes:
-
Ammonia/NH₄Cl Wash: A wash with aqueous ammonia can help remove the last traces of copper salts by forming soluble copper-ammonia complexes.
-
Dilute HCl Wash: This will remove any unreacted basic aniline starting material.
-
Dilute NaOH Wash: This is crucial for removing the acidic phenol byproduct.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification:
-
Vacuum Distillation: If the product is thermally stable, this is an excellent method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely-related impurities, silica gel chromatography using a hexane/ethyl acetate gradient is highly effective.[6]
-
Section 3: Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Diazotization of 2-Amino-3-methoxybenzotrifluoride
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-3-methoxybenzotrifluoride (e.g., 10.0 g, 1.0 eq.).
-
Add concentrated hydrochloric acid (e.g., 30 mL, ~3.0 eq.) and water (50 mL). Stir the mixture and cool to 0 °C in an ice-salt bath. A fine slurry of the aniline hydrochloride salt should form.
-
In a separate beaker, dissolve sodium nitrite (e.g., 1.05 eq.) in water (20 mL).
-
Once the aniline slurry is stable at 0-2 °C, add the sodium nitrite solution dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5 °C.
-
Checkpoint: Perform the 2-naphthol spot test to confirm the presence of the diazonium salt. The solution is now ready for the cyanation step and should be used promptly.
Protocol 2: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare a suspension of copper(I) cyanide (e.g., 1.1 eq.) and sodium cyanide (e.g., 1.1 eq.) in water (100 mL). Warm this mixture to ~50 °C with stirring.
-
Slowly, and in portions, add the cold diazonium salt solution from Protocol 1 to the warm copper cyanide suspension. Expect controlled gas evolution (N₂). Use an addition funnel to maintain a steady rate. Monitor the temperature, keeping it between 50-60 °C.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 1 hour, then allow it to cool to room temperature.
-
Workup: Proceed with the purification workflow as described in Q5 .
Section 4: References
-
Sandmeyer reaction - Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer Reaction - ResearchGate. [Link]
-
Sandmeyer reaction - chemeurope.com. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - nature.com. [Link]
-
Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. [Link]
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - MDPI. [Link]
-
Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC - NIH. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. [Link]
-
Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC - NIH. [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]
-
How can I purify impure benzonitrile? - ResearchGate. [Link]
Sources
Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Welcome to the dedicated technical support guide for the purification of crude 2-Methoxy-6-(trifluoromethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who handle this important synthetic intermediate. The purity of this reagent is critical for the success of subsequent reactions, making robust purification protocols essential.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed standard operating procedures (SOPs) for validated purification methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the expected physical properties of this compound?
A1: While extensive experimental data for this specific isomer is not widely published, we can infer its properties based on its structure and closely related analogs. It is expected to be a white to off-white solid at room temperature.
| Property | Estimated Value / Observation | Rationale / Reference Analog |
| Appearance | White to off-white crystalline solid | Common for substituted benzonitriles. |
| Molecular Formula | C₉H₆F₃NO | - |
| Molecular Weight | 201.15 g/mol | - |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (DCM, EtOAc, Acetone, THF). | The aromatic structure and trifluoromethyl group confer lipophilicity.[2][3] |
| Melting Point | Expected to be a solid with a distinct melting point. | Analogs like 2-Fluoro-6-(trifluoromethyl)benzonitrile are solids.[4] |
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities are directly related to the synthetic route used. Common methods for synthesizing aromatic nitriles include the Sandmeyer reaction, palladium-catalyzed cyanation, and dehydration of amides.[5][6] Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be an aryl halide (e.g., 2-bromo-1-methoxy-3-(trifluoromethyl)benzene) or an aniline derivative.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially if water is present during the reaction or workup at elevated temperatures.[7][8] This can form the corresponding 2-Methoxy-6-(trifluoromethyl)benzamide or, with further hydrolysis, 2-Methoxy-6-(trifluoromethyl)benzoic acid .[9][10]
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, DMAc, Toluene) or workup (e.g., Ethyl Acetate, Hexanes) may be present.
-
Catalyst Residues: If a cross-coupling reaction was performed, residual metals like palladium or copper might contaminate the product.[11]
Q3: What's the best first step to assess the purity of my crude material?
A3: Thin-Layer Chromatography (TLC) is the most effective initial step. It is fast, uses minimal material, and helps in developing a solvent system for column chromatography if needed.[12] A typical starting solvent system for a molecule of this polarity would be 10-20% ethyl acetate in hexanes. Spot the crude material alongside any available starting materials to identify them. The product should appear as a distinct spot, while impurities will show as separate spots with different Rf values.
Section 2: Troubleshooting Guide
This section tackles specific problems encountered during the purification workflow in a direct question-and-answer format.
Q4: My crude product is a dark-colored oil or a gummy semi-solid. What went wrong?
A4:
-
Probable Cause: This indicates a high level of impurities or, most commonly, trapped solvent. Dark colors often point to degradation byproducts formed during the reaction, possibly from overheating.
-
Solution:
-
Solvent Removal: First, ensure all reaction and workup solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C).
-
Trituration: If the material is a stubborn oil, try trituration. Add a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes or a pentane/ether mixture). Stir vigorously. The desired product may solidify, allowing impurities to be washed away.
-
Filtration through a Silica Plug: If the product remains an oil, dissolve it in a minimal amount of dichloromethane (DCM) and pass it through a short plug of silica gel, eluting with DCM or a slightly more polar solvent system. This will remove baseline impurities and may help induce crystallization after solvent removal.[13]
-
Q5: I'm attempting recrystallization, but my compound is "oiling out." How do I fix this?
A5:
-
Probable Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when significant impurities are present that depress the melting point.[14]
-
Solution:
-
Add More Solvent: Re-heat the mixture until the oil fully redissolves. Then, add more of the hot solvent (in 5-10% increments) to decrease the saturation point. The goal is to ensure the solution is no longer saturated above the compound's melting point.[14]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice rather than an amorphous oil.[14]
-
Change Solvent System: If the issue persists, the solvent's boiling point may be too high. Switch to a lower-boiling point solvent or a different solvent system altogether.
-
Induce Crystallization: At a temperature just below where it should crystallize, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal to provide a nucleation site.[14]
-
Q6: My recovery after recrystallization is very low. How can I improve the yield?
A6:
-
Probable Cause:
-
Using too much solvent during the initial dissolution step.
-
The compound has significant solubility in the solvent even at low temperatures.
-
Premature crystallization during a hot filtration step.
-
-
Solution:
-
Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Optimize Solvent System: The ideal solvent dissolves the compound when hot but very poorly when cold. Test various solvents on a small scale. For this compound, consider systems like ethyl acetate/hexanes, acetone/hexanes, or isopropanol/water.
-
Recover from Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, always use a pre-heated funnel to prevent the product from crashing out on the filter paper.
-
Q7: My NMR spectrum shows a persistent impurity that isn't starting material. What is it likely to be?
A7:
-
Probable Cause: The most common unexpected byproduct is the hydrolyzed form of the nitrile, 2-Methoxy-6-(trifluoromethyl)benzoic acid .[10] This can occur if the reaction or workup was performed in the presence of water with acid or base catalysis, often at elevated temperatures.
-
Solution:
-
Aqueous Base Wash: Before the final purification step, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.
-
Chromatography: If the acid is the major impurity, column chromatography is very effective. The carboxylic acid is significantly more polar than the nitrile and will have a much lower Rf on silica gel.
-
Q8: How can I remove a persistent yellow or brown color from my product?
A8:
-
Probable Cause: The color is typically from high-molecular-weight, polar, chromophoric impurities or degradation products.
-
Solution: Use activated charcoal during recrystallization. After dissolving the crude product in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (e.g., 1-2% by weight). Swirl and briefly bring the solution back to a boil. Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal and the adsorbed impurities. Proceed with cooling and crystallization as usual.[14] Caution: Using too much charcoal can lead to significant product loss.[14]
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification by Recrystallization
This protocol is recommended when the crude product is >90% pure by TLC or NMR analysis.
-
Solvent Selection: On a small scale, test the solubility of ~20 mg of crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexanes, DCM/hexanes). The ideal solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling or near-boiling mixture until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.
-
Decolorization (Optional): If the solution is colored, follow the procedure in Q8 .
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the product by melting point and spectroscopic analysis (NMR, etc.).
SOP 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or when impurities have similar polarity to the product.
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and increasing).
-
Column Packing: Prepare a silica gel column using the "slurry method" with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor the elution process by TLC. Gradually increase the polarity of the eluent as needed to elute the product.
-
Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Flowchart
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Recrystallization
Caption: Flowchart for resolving common recrystallization issues.
References
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Vertex AI Search Result[15]
-
Vertex AI Search Result[16]
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Vertex AI Search Result[9]
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Vertex AI Search Result
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Vertex AI Search Result[10]
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Vertex AI Search Result[13]
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Vertex AI Search Result[17]
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Vertex AI Search Result[18]
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Vertex AI Search Result[19]
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Vertex AI Search Result[7]
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Vertex AI Search Result[20]
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Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Link]
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Vertex AI Search Result[21]
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Vertex AI Search Result[22]
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Vertex AI Search Result[23]
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Vertex AI Search Result[24]
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Vertex AI Search Result
- Google Patents. (1998). DE19780906B4 - Process for the preparation of benzonitrile and benzyl alcohol.
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Wikipedia. (n.d.). Nitrile. [Link]
-
Vertex AI Search Result[25]
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Vertex AI Search Result[26]
- Google Patents. (1989).
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ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
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Magritek. (n.d.). Column Chromatography. [Link]
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StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]
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Vertex AI Search Result[27]
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Vertex AI Search Result[29]
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Vertex AI Search Result[31]
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Vertex AI Search Result[32]
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Vertex AI Search Result[33]
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PubChem. (n.d.). Benzonitrile. [Link]
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Vertex AI Search Result[36]
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Technical Support Center: 2-Methoxy-6-(trifluoromethyl)benzonitrile Reactions
Welcome to the Technical Support Center for 2-Methoxy-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nitrile, a methoxy group, and a trifluoromethyl group, offers a rich landscape for chemical transformations. However, the interplay of these functional groups can also lead to the formation of common byproducts. This guide will help you identify, troubleshoot, and control these side reactions.
Troubleshooting Common Byproducts
This section addresses the most frequently encountered byproducts in reactions involving this compound. Each entry provides a detailed explanation of the byproduct's formation, methods for its identification, and strategies for mitigation.
Byproduct 1: 2-Methoxy-6-(trifluoromethyl)benzamide
Q1: I'm observing a byproduct with a higher polarity than my starting material, and it seems to have incorporated water. What is it likely to be?
A1: This is very likely 2-Methoxy-6-(trifluoromethyl)benzamide , the product of partial hydrolysis of the nitrile group. The nitrile functionality is susceptible to hydration under both acidic and basic conditions, often catalyzed by residual water in your reaction mixture or during aqueous workup.[1][2]
Mechanism of Formation:
The hydration of a nitrile to an amide can be catalyzed by either acid or base. In the presence of an acid, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[3] Under basic conditions, hydroxide anion directly attacks the electrophilic carbon of the nitrile.[4]
Identification:
-
TLC: The benzamide byproduct will have a lower Rf value (be more polar) than the starting benzonitrile.
-
1H NMR: Look for the appearance of two broad singlets in the downfield region (typically between 5.5 and 8.0 ppm), corresponding to the -NH2 protons of the primary amide. The aromatic and methoxy signals will remain largely unchanged.
-
IR Spectroscopy: A strong C=O stretch will appear around 1650-1680 cm-1, and two N-H stretches will be visible around 3200-3400 cm-1.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of a water molecule (M+18) to the starting material.
Troubleshooting and Mitigation:
-
Strict Anhydrous Conditions: If the amide is an unwanted byproduct, ensure your reaction is performed under strictly anhydrous conditions. Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Control of Reaction pH:
-
Acidic Conditions: Minimize the concentration of strong acids and the reaction temperature if possible.
-
Basic Conditions: Use non-aqueous bases or carefully control the amount of water present. In some cases, a milder, non-hydroxide base may be preferable.
-
-
Selective Hydrolysis: If the amide is the desired product, you can promote its formation by using controlled amounts of water and a suitable catalyst. For example, mild alkaline hydrolysis with reagents like sodium hydroxide in an alcohol can selectively yield the amide.[1]
Byproduct 2: 2-Methoxy-6-(trifluoromethyl)benzoic acid
Q2: My reaction has produced a highly polar byproduct that is soluble in aqueous base. What could it be?
A2: This is almost certainly 2-Methoxy-6-(trifluoromethyl)benzoic acid , resulting from the complete hydrolysis of the nitrile group.[5] This often occurs under more forcing reaction conditions (higher temperatures, stronger acids or bases) than those that produce the amide.[6]
Mechanism of Formation:
The formation of the carboxylic acid proceeds through the intermediate benzamide. Under sustained acidic or basic conditions, the amide undergoes further hydrolysis to the corresponding carboxylic acid and ammonia (or ammonium salt).
Identification:
-
TLC: The benzoic acid will be significantly more polar than both the starting nitrile and the intermediate amide, often remaining at the baseline in many non-polar solvent systems.
-
1H NMR: The most characteristic signal is a broad singlet in the far downfield region (typically >10 ppm) for the carboxylic acid proton. The -NH2 signals of the amide will be absent.
-
IR Spectroscopy: A very broad O-H stretch will be observed from 2500-3300 cm-1, and a C=O stretch will appear around 1700-1730 cm-1.
-
Extraction: The carboxylic acid can be easily identified by its solubility in aqueous base (e.g., NaHCO3 or NaOH solution) and subsequent precipitation upon acidification.
Troubleshooting and Mitigation:
-
Milder Reaction Conditions: To avoid over-hydrolysis to the carboxylic acid, use milder reaction conditions. This includes lower temperatures, shorter reaction times, and less concentrated acids or bases.
-
Purification: If the carboxylic acid does form, it can often be easily removed from the desired product by an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a weak aqueous base to remove the acidic byproduct.
-
Driving the Reaction to the Acid: If the carboxylic acid is the desired product, the reaction can be pushed to completion by using an excess of a strong acid or base and heating the reaction mixture.[7]
Byproduct 3: 2-Hydroxy-6-(trifluoromethyl)benzonitrile
Q3: I've noticed a byproduct with a similar polarity to my starting material, but it shows a broad peak in the 1H NMR spectrum. What is this?
A3: This byproduct is likely 2-Hydroxy-6-(trifluoromethyl)benzonitrile , which arises from the demethylation of the methoxy group. Aryl methyl ethers can be cleaved under strongly acidic or nucleophilic conditions.[8][9]
Mechanism of Formation:
Demethylation can occur via several mechanisms. With strong acids like HBr or BBr3, the ether oxygen is protonated or coordinates to the Lewis acid, making the methyl group susceptible to nucleophilic attack by the counterion.[8] Certain nucleophiles, like thiolates, can also effect demethylation.[10]
Identification:
-
TLC: The polarity of the hydroxybenzonitrile may be similar to or slightly more polar than the starting material.
-
1H NMR: The singlet corresponding to the methoxy group (around 3.8-4.0 ppm) will be absent. A new, broad singlet will appear in the phenolic region (typically 5-10 ppm), which corresponds to the -OH proton.
-
IR Spectroscopy: A broad O-H stretch will be present in the region of 3200-3600 cm-1.
-
Mass Spectrometry: The molecular ion peak will be 14 mass units lower than the starting material, corresponding to the loss of a CH2 group.
Troubleshooting and Mitigation:
-
Avoid Strong Lewis Acids: If demethylation is a problem, avoid the use of strong Lewis acids like BBr3, AlCl3, or strong protic acids like HBr and HI, especially at elevated temperatures.[8]
-
Temperature Control: In many cases, demethylation is more prevalent at higher temperatures. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Choice of Reagents: If acidic conditions are required, consider using a weaker acid or a buffered system. If nucleophilic conditions are leading to demethylation, a less nucleophilic reagent or different solvent may be beneficial.
A Note on the Stability of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is generally very stable under a wide range of reaction conditions due to the strength of the C-F bond.[11][12] While hydrolysis of the -CF3 group to a carboxylic acid can occur, it typically requires very harsh conditions that are not commonly employed in standard organic synthesis.[13] For the majority of reactions with this compound, the -CF3 group can be considered a robust spectator.
Summary of Byproducts and Identification
| Byproduct Name | Formation Pathway | Key 1H NMR Signal(s) | Key IR Signal(s) (cm-1) |
| 2-Methoxy-6-(trifluoromethyl)benzamide | Partial hydrolysis of nitrile | Two broad singlets (5.5-8.0 ppm) | C=O (~1650-1680), N-H (~3200, ~3400) |
| 2-Methoxy-6-(trifluoromethyl)benzoic acid | Complete hydrolysis of nitrile | Broad singlet (>10 ppm) | C=O (~1700-1730), broad O-H (2500-3300) |
| 2-Hydroxy-6-(trifluoromethyl)benzonitrile | Demethylation of methoxy group | Broad singlet (5-10 ppm) | Broad O-H (3200-3600) |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing the 2-Methoxy-6-(trifluoromethyl)benzoic acid byproduct.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Repeat the wash 2-3 times.
-
Combine the aqueous layers and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. If the benzoic acid byproduct is present in significant quantities, it will precipitate out and can be collected by filtration.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
Recrystallization can be an effective method for purifying the desired product from less soluble byproducts.[14]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. The choice of solvent will depend on the desired product.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizing Reaction Pathways
Caption: Common byproduct formation pathways from this compound.
Frequently Asked Questions (FAQs)
Q4: Can I selectively hydrolyze the nitrile to the amide without forming the carboxylic acid?
A4: Yes, selective hydrolysis to the amide is possible under carefully controlled conditions.[5] Generally, using milder bases (e.g., K₂CO₃ with an oxidant like H₂O₂) or controlled amounts of water and shorter reaction times can favor the formation of the amide over the carboxylic acid.[15]
Q5: How can I prevent demethylation when using acidic catalysts?
A5: If acidic conditions are necessary, consider using a milder Brønsted acid in place of a strong Lewis acid. Running the reaction at the lowest possible temperature will also help to disfavor the demethylation pathway.[8]
Q6: Is the trifluoromethyl group susceptible to nucleophilic attack?
A6: While the carbon atom of the trifluoromethyl group is electron-deficient, the C-F bonds are very strong, and fluoride is a poor leaving group. Therefore, direct nucleophilic substitution on the trifluoromethyl group is generally not a concern under typical synthetic conditions.[11]
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5899. [Link]
-
Chem-Station Int. Ed. (2024, January 15). O-Demethylation. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved January 17, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved January 17, 2026, from [Link]
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-N-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)-ethyl]-benzamide - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-benzoic acid. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 249-254. [Link]
-
Green Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3535-3543. [Link]
- Google Patents. (n.d.). US2770641A - Preparation of benzonitrile.
-
ResearchGate. (n.d.). Debenzylation or Demethylation in Methyl Ester of O‐Alkyl Nitrophenols with Stannous Chloride Dihydrate. Retrieved January 17, 2026, from [Link]
- DergiPark. (n.d.). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1. Retrieved January 17, 2026, from https://dergipark.org.tr/en/pub/epstem/issue/71954/1157121
-
SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]
-
OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxybenzamide. Retrieved January 17, 2026, from [Link]
-
Studylib. (n.d.). Mathews' Reaction: Dry Hydrolysis of Nitriles & Amides. Retrieved January 17, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Demethylation. Retrieved January 17, 2026, from [Link]
-
PMC. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Selective Hydrolysis of Nitriles to Amides Using NaOH-PEG under Microwave Irradiation. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
NIH. (n.d.). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Retrieved January 17, 2026, from [Link]
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stability of "2-Methoxy-6-(trifluoromethyl)benzonitrile" under acidic conditions
Welcome to the technical support center for 2-Methoxy-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and to provide robust protocols for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic media?
A1: this compound possesses two key functional groups that dictate its stability in acidic conditions: the nitrile group (-CN) and the trifluoromethyl group (-CF3). The primary pathway for degradation under acidic conditions is the acid-catalyzed hydrolysis of the nitrile group.[1][2][3][4] The trifluoromethyl group, due to the high strength of the carbon-fluorine bonds, is generally stable and resistant to degradation under most acidic conditions encountered in typical laboratory and pharmaceutical settings.[5][6]
The hydrolysis of the nitrile proceeds in a stepwise manner, first forming the corresponding amide, 2-Methoxy-6-(trifluoromethyl)benzamide, which can then undergo further hydrolysis to yield 2-Methoxy-6-(trifluoromethyl)benzoic acid.[7][8] The rate of this hydrolysis is dependent on factors such as acid concentration, temperature, and the specific acid used.[1][9]
Q2: How do the methoxy and trifluoromethyl substituents influence the rate of nitrile hydrolysis?
A2: The electronic properties of the substituents on the benzonitrile ring play a crucial role in the rate of hydrolysis. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the electron density of the nitrile carbon.[6] Conversely, the methoxy group is an electron-donating group. The interplay of these two groups will determine the overall susceptibility of the nitrile group to nucleophilic attack by water during hydrolysis. The electron-withdrawing nature of the trifluoromethyl group is a key factor in the bioactivity of many pharmaceutical compounds.[6][10][11]
Q3: I am observing an unexpected peak in my HPLC analysis after treating this compound with acid. What could it be?
A3: The most probable unexpected peak would be one of the hydrolysis products: 2-Methoxy-6-(trifluoromethyl)benzamide or 2-Methoxy-6-(trifluoromethyl)benzoic acid.[12] The amide is the initial hydrolysis product, so it may be observed in higher concentrations at earlier time points or under milder acidic conditions. The carboxylic acid is the final hydrolysis product and will become more prominent with prolonged exposure to stronger acids or higher temperatures. To confirm the identity of these peaks, it is recommended to synthesize or procure authentic standards of the potential degradation products for comparison.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of the parent compound peak in HPLC. | The acidic conditions are too harsh (high concentration or temperature), leading to rapid hydrolysis of the nitrile group. | Reduce the acid concentration, lower the reaction temperature, or shorten the exposure time. Consider using a milder acid. |
| Multiple unexpected peaks are observed. | This could indicate complex degradation pathways or the presence of impurities in the starting material. | Characterize the unexpected peaks using techniques like LC-MS or NMR to identify their structures. Analyze the starting material for purity. |
| Inconsistent stability results between experiments. | Variations in experimental parameters such as acid concentration, temperature, or reaction time. | Strictly control all experimental parameters. Ensure accurate preparation of acidic solutions and precise temperature control. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a systematic approach to assess the stability of this compound in the presence of acid.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
To a series of vials, add a known volume of the stock solution.
-
Add an equal volume of HCl solution of varying concentrations (e.g., 0.1 M, 1 M).
-
Prepare a control sample with water instead of HCl solution.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 50°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching and Neutralization: At each time point, withdraw an aliquot from each vial and neutralize it with an appropriate amount of NaOH solution to stop the degradation.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this type of compound.
-
Data Analysis: Quantify the amount of remaining this compound and any degradation products. Calculate the percentage of degradation.
Analytical Method Development
A stability-indicating analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[13]
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically around 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[14]
Visualizing Degradation Pathways and Workflows
Acid-Catalyzed Hydrolysis Pathway
Caption: Stepwise hydrolysis of the nitrile group.
Troubleshooting Workflow for Unexpected Peaks
Caption: Decision tree for identifying unknown peaks.
References
- The Acid-catalysed Hydrolysis of Benzonitrile. RSC Publishing.
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar.
- Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- EXP13 Hydrolysis of Benzonitrile. Scribd.
- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. American Chemical Society.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. PubMed.
- Benzonitrile Degradation P
- An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile. Benchchem.
- (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Trifluoromethyl
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University.
- III Analytical Methods. Ministry of the Environment, Government of Japan.
- Analytical Methods for Stability Assessment of Nitr
- 2-Methoxy-6-methylbenzonitrile. PubChem - NIH.
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
- 2-Fluoro-6-(trifluoromethyl)benzonitrile. Chem-Impex.
- Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Wiley Online Library.
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
-
Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-0f-Y91MKJeusFOa8sFnCk5YSslDaHl42_to2K5mj8xpEkAAP4UpL389VpYn5YTM9pMYdnM4aiFcS3bGaV64bEeM4b4P_5444ssCv1UTtVsyv8xCNb1OQ1x9lFvSbeBxa0VEWeKKl4G0-yLzS357d1KY59theDM06EoiR]([Link]
Sources
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stability of "2-Methoxy-6-(trifluoromethyl)benzonitrile" under basic conditions
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development who are working with 2-Methoxy-6-(trifluoromethyl)benzonitrile. The unique electronic characteristics of this molecule, arising from the interplay between the methoxy, trifluoromethyl, and nitrile functional groups, present specific challenges under basic conditions. This document provides a structured, in-depth analysis of potential stability issues, offering troubleshooting protocols and preventative measures to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound under basic conditions? The principal stability issues stem from the molecule's highly electron-deficient aromatic ring. The potent electron-withdrawing effects of the trifluoromethyl (-CF3) and nitrile (-CN) groups make the molecule susceptible to two main degradation pathways in the presence of a base:
-
Hydrolysis of the nitrile group: The electrophilic carbon of the nitrile is a prime target for nucleophilic attack by hydroxide or other basic nucleophiles.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack, potentially leading to the displacement of the methoxy (-OCH3) group.[3][4]
Q2: How readily does the nitrile group hydrolyze, and what are the products? The nitrile group is highly susceptible to base-mediated hydrolysis. This reaction typically proceeds sequentially, first forming the corresponding primary amide (2-Methoxy-6-(trifluoromethyl)benzamide), which can then undergo further hydrolysis to the carboxylate salt (2-Methoxy-6-(trifluoromethyl)benzoate).[1] The reaction is often irreversible and can become a major competing pathway, particularly in the presence of water and at elevated temperatures.
Q3: Is the trifluoromethyl (-CF3) group stable to basic conditions? Generally, yes. The carbon-fluorine bonds in a -CF3 group are exceptionally strong, making this functional group highly resistant to cleavage under typical acidic and basic conditions used in organic synthesis.[5][6] While extreme conditions can lead to degradation, for most applications, the trifluoromethyl group can be considered a robust and stable spectator.
Q4: Under what conditions should I be concerned about the loss of the methoxy group? The methoxy group is at risk of being cleaved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a significant concern when using strong, nucleophilic bases (like NaOH or KOH) or when the reaction is heated. The electron-withdrawing -CF3 and -CN groups, particularly being ortho and para to the site of attack, effectively stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for this substitution.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues, providing causal analysis and actionable solutions.
Issue 1: Low Yield of Target Compound Accompanied by Multiple Byproducts
Symptoms:
-
LC-MS or TLC analysis of the crude reaction mixture shows significant peaks/spots corresponding to masses of the hydrolyzed amide (+18 amu) and/or carboxylic acid (+17 amu) byproducts.
-
1H NMR analysis reveals a diminished integral for the methoxy singlet (~3.9-4.1 ppm) and the appearance of new aromatic signals or a broad singlet indicative of an amide N-H.
-
The isolated yield of the desired product is substantially below the theoretical expectation.
Potential Causes & Solutions:
-
Cause A: Unintended Nitrile Hydrolysis. The reaction conditions (base strength, temperature, water content) are too harsh, favoring hydrolysis.
-
Protocol 1: Mitigating Nitrile Hydrolysis
-
Temperature Reduction: Perform the reaction at the lowest effective temperature. If the desired transformation is slow at room temperature, consider running it at 0 °C or even lower for an extended period.
-
Base Selection: Switch to a weaker or non-nucleophilic base. If the base's role is primarily deprotonation, a sterically hindered, non-nucleophilic base is ideal. See the Base Selection Guide (Table 1) for comparisons.
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly opened anhydrous solvents and dry glassware to minimize the presence of water, a key reagent for hydrolysis.
-
-
-
Cause B: Nucleophilic Aromatic Substitution (SNAr). The base is acting as a nucleophile and displacing the methoxy group.
-
Protocol 2: Preventing SNAr
-
Stoichiometric Control: Use the minimum required amount of base (e.g., 1.05-1.2 equivalents). A large excess of base increases the likelihood of side reactions.
-
Employ Non-Nucleophilic Bases: Utilize bases where the basic atom is sterically hindered, such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These are excellent proton abstractors but poor nucleophiles.
-
Choice of Counter-ion: In some cases, the cation can influence reactivity. For example, using Cesium Carbonate (Cs2CO3) can sometimes offer different reactivity profiles compared to Potassium Carbonate (K2CO3) due to its solubility and the nature of the cesium cation.
-
-
Issue 2: Reaction Fails to Reach Completion or Shows Poor Reproducibility
Symptoms:
-
Reaction monitoring (TLC, LC-MS) shows a persistent high percentage of starting material, even after prolonged reaction times.
-
Batch-to-batch results are inconsistent, with varying conversion rates.
Potential Causes & Solutions:
-
Cause A: Poor Base Solubility or Activity. The chosen base is not sufficiently soluble in the reaction medium or has degraded.
-
Protocol 3: Addressing Base Inactivity
-
Solvent/Base Compatibility: Ensure the base is soluble in the chosen solvent. For heterogeneous mixtures (e.g., K2CO3 in THF), vigorous stirring is essential.
-
Phase-Transfer Catalysis: For heterogeneous reactions, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 18-crown-6) to shuttle the anionic base into the organic phase, increasing the effective concentration and reaction rate.
-
Use Fresh Reagents: Strong bases like NaH or LDA can be deactivated by moisture from the air. Use freshly opened or correctly titrated reagents.
-
-
Data & Diagrams
Table 1: Base Selection Guide for Reactions with this compound
| Base | pKa (Conjugate Acid) | Nucleophilicity | Recommended Use Case | Key Risk |
| Sodium Hydroxide (NaOH) | ~15.7 | High | Not Recommended | High risk of both hydrolysis and SNAr |
| Potassium Carbonate (K2CO3) | ~10.3 | Moderate | Mild deprotonations (e.g., phenols) | Moderate risk of hydrolysis at > 50 °C |
| Cesium Carbonate (Cs2CO3) | ~10.3 | Moderate | Similar to K2CO3, often higher reactivity | Moderate risk of hydrolysis at > 50 °C |
| Triethylamine (Et3N) | ~10.8 | Low | Acid scavenger | Generally safe, but may be too weak |
| DBU | ~13.5 | Low / Hindered | Non-nucleophilic proton abstraction | Low risk of nucleophilic attack |
| NaHMDS | ~26 | Very Low | Strong, non-nucleophilic deprotonation | Low risk; requires strict anhydrous conditions |
Diagram 1: Troubleshooting Workflow for Undesired Side Products
Caption: A logical workflow for diagnosing and solving side reactions.
Diagram 2: Primary Degradation Pathways under Basic Conditions
Sources
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. scribd.com [scribd.com]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
challenges in the scale-up of 2-Methoxy-6-(trifluoromethyl)benzonitrile synthesis
Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and optimize your synthetic route for scalability and success.
Overview and Strategic Synthesis Selection
This compound is a key intermediate in the development of pharmaceuticals and agrochemicals, prized for the unique electronic properties conferred by its substituents.[1] The ortho-methoxy and trifluoromethyl groups, however, introduce significant steric and electronic challenges that must be carefully managed during synthesis.
The two most industrially relevant pathways to this molecule are the Sandmeyer reaction starting from 2-methoxy-6-(trifluoromethyl)aniline and the Rosenmund-von Braun reaction beginning with a corresponding 2-halo-1-methoxy-3-(trifluoromethyl)benzene. The choice of route is a critical decision dictated by starting material availability, scalability, and safety considerations.
Below is a decision-making workflow to guide your strategic selection.
Caption: Synthetic Route Selection Workflow.
FAQs and Troubleshooting: The Sandmeyer Reaction Route
The Sandmeyer reaction is often the preferred laboratory and scale-up method. It proceeds in two key stages: (1) Diazotization of the aniline precursor, and (2) Cyanation of the resulting diazonium salt.[2][3]
Stage 1: Diazotization of 2-Methoxy-6-(trifluoromethyl)aniline
Q1: My diazotization reaction is turning dark brown/black, and I'm getting low yields in the next step. What's happening?
A: This strongly suggests the decomposition of your diazonium salt. The diazonium group is notoriously unstable, especially at elevated temperatures. The electron-withdrawing nature of the trifluoromethyl group further destabilizes the salt.
-
Causality: The primary cause is loss of temperature control. Above 5-10°C, the diazonium salt rapidly decomposes, losing N₂ gas to form a highly reactive aryl cation. This cation then reacts with water to form the corresponding phenol (2-methoxy-6-(trifluoromethyl)phenol) or engages in other side reactions, leading to polymeric tars.[4]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition of sodium nitrite. Use an ice/salt bath for robust cooling.
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and sub-surface if possible to dissipate localized heat of reaction.
-
Monitor with Starch-Iodide Paper: Ensure a slight excess of nitrous acid is present at the end of the addition (a positive test turns the paper blue/black). A large excess can lead to unwanted side reactions, while an insufficient amount will leave unreacted aniline.
-
Q2: The reaction seems sluggish, and I have unreacted aniline even after adding all the nitrite. Why?
A: The basicity of the starting aniline is significantly reduced by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This can make protonation and subsequent reaction with nitrous acid less efficient.
-
Causality: Insufficient acid concentration can lead to incomplete diazotization. The aniline must be fully dissolved and protonated to form the anilinium salt before the nitrite is added.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Verify that the starting aniline is completely dissolved in the acidic medium (e.g., HCl, H₂SO₄) before cooling and beginning the nitrite addition. If solubility is an issue, a slight increase in the volume of acid or the addition of a co-solvent like acetic acid may be necessary.
-
Check Acid Stoichiometry: Use at least 2.5-3.0 equivalents of acid. The first equivalent protonates the amine, the second reacts with sodium nitrite to generate nitrous acid in situ, and the excess maintains a low pH to prevent unwanted coupling reactions.
-
Stage 2: Cyanation with Copper(I) Cyanide
Q3: My cyanation step is inefficient, with low conversion to the benzonitrile. What are the critical parameters?
A: The success of the cyanation step hinges on the activity of the copper(I) cyanide and the effective transfer of the cyanide nucleophile to the aryl radical intermediate.[2]
-
Causality: Poor quality or passivation of CuCN can halt the catalytic cycle. Additionally, if the diazonium salt solution is not added to the CuCN solution correctly, side reactions can dominate.
-
Troubleshooting Steps:
-
Use High-Purity CuCN: Ensure the copper(I) cyanide is a fine, free-flowing powder. Older or poorly stored reagents can be partially oxidized and inactive.
-
Correct Order of Addition: The cold diazonium salt solution should be added slowly to a heated (typically 25-50°C) solution or slurry of the copper(I) cyanide. This ensures the diazonium salt reacts as it is added, minimizing decomposition.
-
Control Gas Evolution: Vigorous bubbling (N₂ evolution) should be observed upon addition. The rate of addition should be controlled to maintain a steady, manageable effervescence. A lack of gas evolution indicates a problem with the diazonium salt formation or the copper catalyst.
-
Q4: I'm observing a significant amount of biaryl and chloro-de-amination byproducts. How can I improve selectivity?
A: This points to a competing radical mechanism that is not being efficiently trapped by the cyanide nucleophile.
-
Causality: The Sandmeyer reaction proceeds via an aryl radical intermediate formed by a single-electron transfer from Cu(I).[2] If the concentration of the active copper-cyanide complex is low, or if other radical traps (like the chloride from HCl used in diazotization) are too competitive, byproduct formation increases.
-
Troubleshooting Steps:
-
Ensure Sufficient Copper: Use a stoichiometric amount of CuCN for best results. Catalytic amounts can be used but often lead to lower yields in these types of reactions.
-
Consider a Neutralizing Buffer: After forming the diazonium salt in strong acid, you can slowly add it to a buffered solution of CuCN (e.g., buffered with sodium bicarbonate or sodium acetate) to raise the pH. This can sometimes improve the efficiency of the cyanation step, but must be done carefully to avoid premature decomposition or azo coupling.
-
Below is a troubleshooting flowchart for the Sandmeyer synthesis.
Caption: Troubleshooting Flowchart for Sandmeyer Synthesis.
Alternative Route: The Rosenmund-von Braun Reaction
This reaction is a viable, albeit more forceful, alternative for converting an aryl halide (e.g., 2-bromo-1-methoxy-3-(trifluoromethyl)benzene) to the desired nitrile using CuCN.[5][6]
Q5: What are the main challenges when scaling up a Rosenmund-von Braun reaction?
A: The primary challenges are the harsh reaction conditions and difficult product purification.
-
High Temperatures: The reaction often requires temperatures of 150-200°C in a high-boiling polar aprotic solvent like DMF, NMP, or pyridine.[5] At scale, ensuring uniform heating and managing the thermal budget of such a high-temperature reaction is critical.
-
Product Purification: The product must be separated from a high-boiling solvent and stoichiometric amounts of copper salts. This often involves:
-
Quenching the reaction mixture with an aqueous solution (e.g., ammonia, ferric chloride, or ethylenediamine) to complex the copper and break down emulsions.
-
Extensive extraction with an organic solvent.
-
Distillation or crystallization for final purification, which can be challenging due to the product's physical properties.[7]
-
Q6: Can I run the reaction under milder conditions?
A: Yes, modern modifications have been developed. The use of ligands like L-proline or 1,10-phenanthroline can promote the reaction at lower temperatures (80-120°C).[8][9] Additionally, using ionic liquids as the solvent has also been shown to facilitate the reaction under milder conditions.[10] These methods can improve the functional group tolerance and simplify the workup.
| Parameter | Classic Rosenmund-von Braun | Ligand-Promoted Modification |
| Temperature | 150 - 250 °C[8] | 80 - 120 °C[8] |
| Solvent | DMF, Pyridine, NMP | DMF, DMSO |
| Additives | None | L-Proline, 1,10-Phenanthroline[8][9] |
| Key Challenge | High temperature, difficult workup | Cost of ligand, optimization required |
Detailed Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Laboratory Scale)
Materials:
-
2-Methoxy-6-(trifluoromethyl)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~37%, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Cyanide (CuCN, 1.2 eq)
-
Sodium Carbonate (for neutralization)
-
Toluene or Ethyl Acetate (for extraction)
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-methoxy-6-(trifluoromethyl)aniline (1.0 eq) and concentrated HCl (3.0 eq) in water.
-
Stir the mixture until all the aniline has dissolved to form the hydrochloride salt.
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and place it in the addition funnel.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5°C. The addition typically takes 30-45 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 20 minutes. Check for a slight excess of nitrous acid using starch-iodide paper.
-
-
Cyanation:
-
In a separate, larger flask, prepare a slurry of copper(I) cyanide (1.2 eq) in a small amount of water.
-
Gently warm the CuCN slurry to ~40-50°C.
-
Slowly add the cold diazonium salt solution from step 1 to the warm CuCN slurry via the addition funnel. Caution: This step is exothermic and involves vigorous gas evolution (N₂). Control the addition rate to maintain a steady effervescence and keep the reaction temperature below 60°C.
-
After the addition is complete, continue to stir the mixture at 50°C for 1-2 hours, or until gas evolution ceases. Monitor the reaction by TLC or LCMS for the disappearance of the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with toluene or ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by a dilute aqueous sodium carbonate solution to remove any residual acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.
-
References
-
Sandmeyer reaction - Wikipedia . Provides a comprehensive overview of the Sandmeyer reaction, including its mechanism which involves a radical-nucleophilic aromatic substitution initiated by a one-electron transfer from copper(I). Available at: [Link]
-
Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration . Journal of Organic Chemistry, 2003. Discusses the specific reactivity of trifluoromethyl-substituted anilines. Available at: [Link]
-
Rosenmund-von Braun Reaction - Organic Chemistry Portal . Details the classic conditions for the Rosenmund-von Braun reaction, noting the use of high-boiling polar solvents and the difficulty in product purification. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH . A review article covering modern developments and the crucial role of copper catalysts in Sandmeyer-related transformations. Available at: [Link]
-
Sandmeyer Reaction - ResearchGate . A collection of articles discussing various aspects of the Sandmeyer reaction, including scale-up and variations for different functional groups. Available at: [Link]
-
Rosenmund–von Braun reaction - Wikipedia . Describes the historical development and general procedure for the cyanation of aryl halides. Available at: [Link]
-
Sandmeyer reaction - chemeurope.com . A concise summary of the Sandmeyer reaction for synthesizing aryl halides and benzonitriles from aryl diazonium salts. Available at: [Link]
-
Rosenmund–von Braun reaction | Publications and Citations - SciSpace . Cites research on modifications to the Rosenmund-von Braun reaction, including the use of ionic liquids as a reusable reaction medium. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University . Discusses the challenges and strategies for introducing trifluoromethyl groups onto aromatic rings. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal . Outlines the general mechanism and potential side reactions of the Sandmeyer reaction. Available at: [Link]
-
Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) . Provides insights into the reactivity of anilines in modern organic transformations. Available at: [Link]
-
3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem . Details the properties and hazards of a representative trifluoromethyl-substituted aniline. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry . Discusses the electronic properties and reactivity of substituted anilines. Available at: [Link]
-
How can I purify impure benzonitrile? - ResearchGate . A discussion forum providing practical advice on the purification of benzonitriles, including distillation and removal of isonitriles. Available at: [Link]
-
2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 - ChemWhat . Lists physical and safety properties for a related aniline isomer. Available at: [Link]
-
Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap . Patent describing industrial synthesis methods for related compounds, highlighting challenges in conversion and selectivity. Available at: [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online . Discusses the industrial importance and production of benzonitriles. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - European Patent Office . Patent literature detailing synthetic steps for a related molecule. Available at: [Link]
-
2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem . Provides comprehensive data for a related aniline isomer. Available at: [Link]
-
A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing) . Describes an efficient catalytic system for cyanation using copper(I) iodide and 1,10-phenanthroline. Available at: [Link]
-
2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS No. 132927-08-3) Suppliers . Lists suppliers for a related isomer. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline - ResearchGate . Highlights the hazards associated with scaling up reactions of substituted anilines, particularly thermal runaway risks. Available at: [Link]
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods . Discusses general purification and characterization techniques for related aromatic compounds. Available at: [Link]
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile... - Google Patents. Patent describing reaction temperatures for related nucleophilic aromatic substitution reactions.
- Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents. Patent detailing dehydration methods for converting benzamides to benzonitriles.
- Production of 2,3-dihalogeno-6-trifluoromethylbenzonitrile - Google Patents. Patent related to the synthesis of similar structures.
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents. Patent on the synthesis of a related 2,6-disubstituted aromatic compound.
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents. Patent describing the conversion of a benzaldehyde oxime to a benzonitrile.
- Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google Patents. Patent describing the dehydration of a benzamide to a benzonitrile using thionyl chloride.
-
Process Development and Synthesis of Process-Related Impurities... - ResearchGate . A paper discussing the importance of identifying and controlling impurities during scale-up production. Available at: [Link]
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- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
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- 10. scispace.com [scispace.com]
Technical Support Center: 2-Methoxy-6-(trifluoromethyl)benzonitrile
Welcome to the dedicated technical support center for 2-Methoxy-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maintain the integrity of this reagent, ensuring the reliability and reproducibility of your experimental outcomes.
Core Concepts: Understanding the Stability of this compound
This compound is a highly functionalized aromatic compound. Its stability is governed by the interplay of its three key functional groups: the nitrile (-CN), the methoxy (-OCH₃), and the trifluoromethyl (-CF₃) group. While generally stable under recommended conditions, its primary decomposition pathway is the hydrolysis of the nitrile group.
The Primary Threat: Nitrile Hydrolysis
The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by water, a process known as hydrolysis. This reaction proceeds in two main stages: first to the corresponding amide, and upon further hydrolysis, to the carboxylic acid.[1] This process can be significantly accelerated under either acidic or basic conditions.[2][3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack by a weak nucleophile like water.[3][5] The reaction typically proceeds all the way to the carboxylic acid.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the nitrile carbon.[6] This reaction can sometimes be stopped at the amide stage under mild conditions, but with heat or excess base, it will proceed to the carboxylate salt.[3][4]
The electronic nature of the aromatic ring substituents—the electron-donating methoxy group and the powerful electron-withdrawing trifluoromethyl group—modulates the reactivity of the nitrile, making careful control of experimental conditions paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A: The most common sign is the appearance of new, unexpected peaks in your analytical data (¹H NMR, LC-MS, GC-MS). Specifically, you should look for the formation of 2-Methoxy-6-(trifluoromethyl)benzamide and subsequently 2-Methoxy-6-(trifluoromethyl)benzoic acid. Physically, you might observe a change in the material's appearance or consistency, although this is less reliable.
Q2: What are the ideal storage conditions for this compound?
A: To maximize shelf life, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[7][8] Refer to the summary table below for specific parameters.
Q3: Is this compound sensitive to atmospheric moisture?
A: Yes. Due to the risk of hydrolysis, exposure to atmospheric moisture should be minimized.[6] Always handle the material in a controlled environment, such as a glove box or under a stream of dry inert gas, and ensure containers are sealed tightly immediately after use.[7]
Q4: What pH range should I absolutely avoid when working with this compound?
A: You should avoid both strongly acidic and strongly basic conditions, as both catalyze hydrolysis.[1][4] Reactions should be conducted under neutral or near-neutral conditions unless the protocol specifically requires otherwise. If an acidic or basic reagent is used, consider its stoichiometry carefully and maintain low temperatures to minimize potential side reactions.
Q5: Can I heat this compound?
A: While the trifluoromethyl group generally imparts good thermal stability[9], prolonged heating, especially in the presence of trace amounts of water, acid, or base, will accelerate decomposition.[4] If heating is necessary, it should be done under strictly anhydrous and inert conditions.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction yield is low, and I've isolated byproducts identified as the corresponding amide or carboxylic acid.
-
Probable Cause: Unintentional hydrolysis of the nitrile starting material or product due to contaminants.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Water is a direct reactant for the decomposition pathway.
-
Check Reagent Acidity/Basicity: Some reagents, even if not explicitly acids or bases, can contain acidic or basic impurities from their manufacturing process. Consider purifying or using fresh reagents.
-
Inert Atmosphere is Critical: If your reaction is sensitive, ensure your inert atmosphere technique is flawless. Purge the reaction vessel thoroughly with dry nitrogen or argon before adding reagents.
-
Temperature Control: If the reaction requires elevated temperatures, minimize the reaction time as much as possible to reduce the window for thermal degradation.
-
Issue 2: The pre-reaction purity analysis (NMR, HPLC) of my this compound shows impurities.
-
Probable Cause: Improper storage or handling has led to the decomposition of the material before use.
-
Troubleshooting Steps:
-
Review Storage Protocol: Confirm that the compound was stored according to the recommended conditions (see table below). Was the container seal compromised? Was it exposed to light or humidity?
-
Implement Strict Handling Procedures: When weighing or transferring the material, work quickly and efficiently to minimize its exposure to the atmosphere.[8][10] Use a glove box for maximum protection.
-
Consider Purification: If the material is deemed critical and impurities are minor, you may consider re-purification (e.g., recrystallization or column chromatography) under anhydrous conditions. However, procuring a fresh, high-purity batch is often more time and cost-effective.
-
Issue 3: My reaction is sluggish or fails to initiate, even with a pure starting material.
-
Probable Cause: While not a decomposition issue, this can be related. Trace amounts of hydrolysis byproducts (e.g., the carboxylic acid) could potentially interfere with certain sensitive catalysts or reagents.
-
Troubleshooting Steps:
-
Perform a Definitive Purity Check: Use a high-sensitivity analytical method like LC-MS to screen for trace impurities that might not be obvious in an NMR spectrum.
-
Reagent Compatibility: Double-check the compatibility of all reagents. For instance, in organometallic reactions, even trace water can quench the active species.[2]
-
Follow the Troubleshooting Flowchart: Use the diagram below to systematically diagnose the issue, from starting material integrity to reaction setup.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., 2-8 °C) | Slows the rate of potential decomposition reactions. |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen/Argon) | Prevents contact with atmospheric oxygen and moisture.[7] |
| Container | Tightly-closed, opaque container | Prevents moisture ingress and light exposure.[8][10] |
| pH Environment | Strictly neutral | Avoids acid- or base-catalyzed hydrolysis.[1][4] |
| Incompatibilities | Strong acids, Strong bases, Strong oxidizing agents | These substances can initiate rapid and exothermic decomposition. |
Mandatory Visualization
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. aksci.com [aksci.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Methoxy-6-(trifluoromethyl)benzonitrile is a substituted aromatic compound whose utility as a synthetic intermediate is predicated on its unique electronic and steric properties, conferred by the ortho-disposed methoxy, trifluoromethyl, and nitrile groups. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for confirming the substitution pattern and electronic environment of such molecules.
Experimental Protocol for High-Resolution NMR Analysis
To ensure the acquisition of high-fidelity, reproducible NMR data suitable for unambiguous structural assignment, a rigorous and validated experimental protocol is essential. The following methodology is recommended for the analysis of this compound and its analogues.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its well-separated residual solvent peak.[1]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing to 0.00 ppm is required. Modern spectrometers can also reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Calibration and Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly crucial for resolving complex splitting patterns in the aromatic region.
-
Before data acquisition, the instrument must be tuned and matched for the specific probe and solvent.
-
The magnetic field homogeneity must be optimized by shimming on the sample to ensure sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans is usually sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is rapid. A small number of scans (e.g., 16-32) is typically adequate.
-
2D NMR (Optional but Recommended): For definitive assignments, acquiring 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations, is highly recommended.
-
The following diagram illustrates the standard workflow for NMR spectral analysis.
Caption: Workflow for NMR Sample Analysis.
Comparative Spectral Data
To deconstruct the spectrum of this compound, we will compare its predicted data against the experimental data of key structural analogues. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H and ¹⁹F NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Ar-H₃/H₅ | Ar-H₄ | -OCH₃ | ¹⁹F Signal | Source |
|---|---|---|---|---|---|
| This compound | ~7.7-7.8 (m) | ~7.6-7.7 (m) | ~4.0 (s) | ~ -62.0 (s) | Predicted |
| 2-Methoxybenzonitrile[2] | 6.95-7.05 (m, 2H) | 7.48-7.57 (m, 2H) | 3.90 (s, 3H) | N/A | Experimental |
| 2-(Trifluoromethyl)benzonitrile[3] | 7.68-7.86 (m, 4H) | 7.68-7.86 (m, 4H) | N/A | -62.05 (s, 3F) | Experimental |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | C-CN | C-CF₃ | C-OCH₃ | C-1 | C-2 | C-3/5 | C-4 | -OCH₃ | CF₃ | Source |
|---|---|---|---|---|---|---|---|---|---|---|
| This compound | ~115 | ~128 (q) | ~160 | ~105 | C-OCH₃ | ~134, ~120 | ~135 | ~56 | ~122 (q) | Predicted |
| 2-Methoxybenzonitrile[2] | 117.9 | N/A | 162.0 (C-2) | 102.0 (C-1) | C-OCH₃ | 134.1, 120.6 | 133.7 | 55.9 | N/A | Experimental |
| 2-(Trifluoromethyl)benzonitrile[3] | 115.6 | 132.4 (q) | N/A | 110.2 (C-1) | C-CF₃ | 134.8, 126.8(q) | 133.1 | N/A | 122.5 (q) | Experimental |
Note: (q) denotes a quartet due to C-F coupling. Assignments for predicted data are approximate.
Detailed Spectral Analysis and Interpretation
The substitution pattern of this compound places three electronically distinct groups on the aromatic ring. Their combined influence dictates the final chemical shifts.
-
-OCH₃ group: An activating, electron-donating group (+R > -I effect). It shields the ortho and para positions, shifting their NMR signals upfield (to lower ppm values).[4]
-
-CN and -CF₃ groups: Both are deactivating, strong electron-withdrawing groups (-I, -R effects). They deshield all ring positions, but particularly the ortho and para positions, shifting their signals downfield (to higher ppm values).[4]
Caption: Dominant electronic substituent effects.
¹H NMR Spectrum Analysis
In the target molecule, the C-2 methoxy group and the C-6 trifluoromethyl group flank the C-1 nitrile group. This leaves three aromatic protons at the C-3, C-4, and C-5 positions.
-
Aromatic Region (δ 7.5-7.9 ppm):
-
The powerful deshielding from the adjacent -CF₃ and -CN groups will shift all aromatic protons significantly downfield compared to benzene (δ 7.3 ppm).
-
The proton at C-4 will be a triplet, coupled to the protons at C-3 and C-5.
-
The protons at C-3 and C-5 will each be a doublet of doublets (or appear as a multiplet), coupled to each other and to the C-4 proton. The electron-donating -OCH₃ group is meta to C-3 and para to C-5, while the withdrawing -CF₃ is ortho to C-5 and meta to C-3. This complex interplay makes definitive assignment without 2D NMR challenging, but we expect the signals to be in the δ 7.6-7.8 ppm range, similar to 2-(trifluoromethyl)benzonitrile.[3]
-
-
Methoxy Protons (δ ~4.0 ppm):
-
The methoxy group protons will appear as a sharp singlet, integrating to 3H. Its position will be slightly downfield compared to 2-methoxybenzonitrile (δ 3.90 ppm) due to the additional deshielding effect from the neighboring -CF₃ group.
-
¹³C NMR Spectrum Analysis
The substituent effects are more pronounced in the ¹³C spectrum.
-
Aromatic Carbons (δ 105-160 ppm):
-
C-2 (C-OCH₃) and C-6 (C-CF₃): These carbons directly attached to the electron-donating and electron-withdrawing groups will show the most extreme shifts. C-2 will be significantly shielded (upfield) by the methoxy group, while C-6 will be deshielded (downfield). We predict C-2 to be around δ 160 ppm and C-6 around δ 128 ppm. The C-6 signal will appear as a quartet due to coupling with the three fluorine atoms.
-
C-1 (C-CN): This ipso-carbon is typically shielded and appears at a lower chemical shift than other aromatic carbons, predicted around δ 105 ppm.
-
C-3, C-4, C-5: These carbons will have shifts determined by their proximity to the substituents. C-4, being para to the -OCH₃ group, will experience some shielding, while C-3 and C-5 will be deshielded by the adjacent withdrawing groups.
-
-
Other Carbons:
-
-CN (δ ~115 ppm): The nitrile carbon appears in a characteristic region.
-
-OCH₃ (δ ~56 ppm): The methoxy carbon signal is typical for an aryl methyl ether.
-
-CF₃ (δ ~122 ppm): The trifluoromethyl carbon will be a prominent quartet with a large C-F coupling constant (J_CF ≈ 272 Hz), a hallmark of the CF₃ group.[3]
-
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group.
-
A single, sharp peak is expected around δ -62 ppm . This is highly characteristic for an aryl-CF₃ group.[3] The absence of any coupling indicates there are no other fluorine atoms within 2-3 bonds.
Conclusion
The structural confirmation of this compound by NMR spectroscopy is a clear-cut process when guided by a comparative analysis of its constituent parts. The ¹H NMR spectrum is characterized by a downfield three-proton aromatic system and a singlet for the methoxy group. The ¹³C NMR spectrum is defined by the significant shielding and deshielding of the substituted carbons and the characteristic quartets for the C-CF₃ and CF₃ carbons. Finally, the ¹⁹F NMR spectrum provides an unambiguous singlet signature for the trifluoromethyl group. By understanding the fundamental electronic effects of each substituent and comparing them to simpler, experimentally verified analogues, a confident and complete spectral assignment can be achieved.
References
-
3 (Note: Direct deep-linking to supplementary files can be unstable; the data is from a supporting information document related to copper-catalyzed cyanation.)
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for solvent choice in NMR).
-
An overview of how intermolecular effects influence NMR spectra.
-
A visual explanation of substituent effects on proton chemical shifts in aromatic systems.
-
5 An educational resource on methods for assigning aromatic signals.
-
A database entry with experimental NMR data.
-
General information from a leading manufacturer of NMR instruments.
Sources
comparing "2-Methoxy-6-(trifluoromethyl)benzonitrile" to other benzonitrile derivatives
An In-Depth Comparative Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile and Its Derivatives in Modern Chemistry
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Benzonitrile derivatives are a cornerstone of synthetic and medicinal chemistry, prized for their versatility as precursors to a multitude of functional groups and their role as a privileged scaffold in pharmacologically active agents.[1][2][3] This guide provides a senior-level comparative analysis of this compound, a uniquely substituted aromatic nitrile, against other key benzonitrile derivatives. We will dissect how the interplay between the methoxy, trifluoromethyl, and nitrile moieties governs its physicochemical properties, chemical reactivity, and potential applications in drug discovery, supported by experimental frameworks and quantitative data.
The Unique Structural Profile of this compound
The potency and utility of a substituted benzonitrile are defined by the electronic and steric nature of its substituents. In this compound, we observe a fascinating juxtaposition of functional groups with opposing electronic effects, creating a nuanced chemical personality.
-
The Methoxy Group (-OCH₃): Positioned at the ortho-position, the methoxy group is a strong electron-donating group (EDG) through resonance, increasing the electron density on the aromatic ring.[4] However, it also exerts a moderate electron-withdrawing inductive effect.
-
The Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms.[5][6] It is known to significantly enhance metabolic stability and lipophilicity in drug candidates, improving membrane permeability.[7][8]
-
The Nitrile Group (-CN): The nitrile group is a moderate electron-withdrawing group that can participate in a wide range of chemical transformations and act as a hydrogen bond acceptor in biological systems.[9][10]
The ortho-positioning of these three groups creates significant steric hindrance around the nitrile and methoxy functionalities, which can influence reaction kinetics and binding conformations.
Caption: Logical comparison framework for this compound.
Comparative Physicochemical Properties
The substituents dramatically alter the molecule's physical properties, which are critical for its behavior in both reaction flasks and biological systems. The trifluoromethyl group, in particular, is known to increase lipophilicity, which can enhance a drug's ability to cross biological membranes.[7]
| Compound | Key Substituents | Expected LogP¹ | Electronic Character | Key Considerations |
| Benzonitrile | None | ~1.56 | Neutral/Slightly Deactivating | Baseline reference |
| 2-Methoxybenzonitrile | -OCH₃ (EDG) | ~1.63 | Activating | Increased ring electron density |
| 2-(Trifluoromethyl)benzonitrile | -CF₃ (EWG) | ~2.57 | Deactivating | Increased lipophilicity, decreased ring electron density[7] |
| This compound | -OCH₃ (EDG), -CF₃ (EWG) | ~2.8 - 3.2 (Est.) | Complex Push-Pull | High lipophilicity, steric hindrance, unique reactivity |
| 2-Nitrobenzonitrile | -NO₂ (Strong EWG) | ~1.57 | Strongly Deactivating | Prone to nucleophilic aromatic substitution |
¹LogP values are estimates based on parent structures and substituent effects. Exact experimental values may vary.
This "push-pull" electronic environment, combined with high lipophilicity, makes this compound a compelling scaffold for penetrating challenging biological barriers, such as the blood-brain barrier.[6]
Reactivity Analysis: A Tale of Two Effects
The reactivity of a substituted benzonitrile can be dissected by examining the transformations of the nitrile group and reactions involving the aromatic ring.[11]
Reactivity of the Nitrile Group
The conversion of a nitrile to a primary amine (reduction) or a carboxylic acid (hydrolysis) is a fundamental synthetic transformation.[1] The rate of these reactions is highly dependent on the electronic environment.[11]
-
Hydrolysis: Electron-withdrawing groups (EWGs) generally facilitate the hydrolysis of benzonitriles by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide.[1] Therefore, we would predict that this compound would undergo hydrolysis more readily than 2-methoxybenzonitrile but potentially slower than a derivative with two strong EWGs.
-
Reduction: Similarly, the reduction of the nitrile group, often achieved through catalytic hydrogenation, is influenced by the electronic properties of the ring. EWGs enhance the electrophilicity of the nitrile carbon, typically accelerating the rate of reduction.[1][11]
Caption: Key transformations of the benzonitrile nitrile group.
Reactivity of the Aromatic Ring
The nitrile group and the trifluoromethyl group are deactivating towards electrophilic aromatic substitution. However, their strong electron-withdrawing nature activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially when a suitable leaving group is present.[1][11] While this compound does not have an intrinsic leaving group, its derivatives (e.g., a fluoro-analogue like 2-Fluoro-6-(trifluoromethyl)benzonitrile) would be highly susceptible to SNAr reactions.[12] The electron-donating methoxy group would counteract this activation to some extent, making the reactivity subtly tunable.
Application in Drug Discovery & Medicinal Chemistry
Benzonitrile derivatives are prevalent in drug discovery, serving as key intermediates or core pharmacophores in treatments for a range of diseases, including cancer and viral infections.[10][13] The unique combination of substituents in this compound offers several strategic advantages:
-
Metabolic Stability: The C-F bonds in the -CF₃ group are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[7][8]
-
Enhanced Potency & Lipophilicity: The -CF₃ group increases lipophilicity, which can improve a compound's ability to cross cell membranes and reach its target, potentially enhancing potency.[2][6][7]
-
Modulation of pKa: The strong inductive effect of the -CF₃ group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions.[14]
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, offering a way to modulate physicochemical properties while maintaining biological activity.[10]
Experimental Protocols
To provide a practical context, we outline a general procedure for the base-catalyzed hydrolysis of a benzonitrile derivative. This protocol serves as a template that can be adapted to compare the reaction rates of this compound against other derivatives.
Protocol: Comparative Base-Catalyzed Hydrolysis of Benzonitrile Derivatives
Objective: To synthesize the corresponding benzoic acid from a benzonitrile derivative and compare reaction completion times as an indicator of relative reactivity.
Materials:
-
This compound (Substrate 1)
-
2-Methoxybenzonitrile (Substrate 2, for comparison)
-
Sodium Hydroxide (NaOH) pellets
-
Ethylene Glycol
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
TLC plates (silica gel) and developing chamber
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the selected benzonitrile substrate (e.g., this compound) in 30 mL of ethylene glycol.
-
Initiation of Hydrolysis: Add a solution of 40 mmol of NaOH in 10 mL of water to the flask. The use of a co-solvent like ethylene glycol is necessary to ensure the solubility of the often-lipophilic benzonitrile derivatives.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (typically 120-150°C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically (e.g., every hour) by taking a small aliquot, neutralizing it, and analyzing it by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is proceeding. The expected outcome is that Substrate 1 will react faster than Substrate 2 due to the electron-withdrawing -CF₃ group.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~2 by slowly adding concentrated HCl. The corresponding benzoic acid product should precipitate as a solid.
-
Extraction & Isolation: If the product does not precipitate, extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers in a separatory funnel and wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid product.
-
Purification & Analysis: The crude product can be purified by recrystallization. Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and melting point analysis.
Conclusion
This compound is not merely another building block; it is a sophisticated scaffold engineered with a deliberate balance of electronic and steric properties. Its electron-donating methoxy group and powerfully electron-withdrawing trifluoromethyl group create a "push-pull" system that imparts high lipophilicity, metabolic stability, and tunable reactivity. When compared to simpler derivatives, it stands out as a high-potential intermediate for developing next-generation therapeutics, particularly those requiring central nervous system penetration or enhanced in-vivo resilience. Understanding the nuanced interplay of its functional groups is paramount for any medicinal chemist aiming to leverage its unique advantages in the rational design of novel, effective drugs.
References
- Is p-methoxybenzonitrile more reactive than p-methylbenzonitrile? - brainly.com. (2023).
- The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (n.d.). BenchChem.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (n.d.). BenchChem.
- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. (n.d.). BenchChem.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Comparative reactivity of Benzonitrile and other aromatic nitriles. (n.d.). BenchChem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Bentham Science.
- 2-Fluoro-6-(trifluoromethyl)benzonitrile. (n.d.). Chem-Impex.
- A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery. (n.d.). BenchChem.
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online.
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- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
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- 14. jelsciences.com [jelsciences.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Methoxy-6-(trifluoromethyl)benzonitrile
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity. When coupled with a versatile scaffold like benzonitrile, it presents a promising starting point for the synthesis of novel bioactive molecules. This guide provides an in-depth comparison of the biological activity of compounds derived from 2-Methoxy-6-(trifluoromethyl)benzonitrile, with a particular focus on their potential as anticancer agents. We will explore a plausible synthetic route to a promising class of compounds—N-aryl-2-trifluoromethyl-quinazoline-4-amines—and compare their activity with an established anticancer drug. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
From Starting Material to Bioactive Scaffold: A Proposed Synthetic Pathway
The journey from a simple benzonitrile to a complex, biologically active heterocycle is a testament to the power of synthetic organic chemistry. Here, we outline a proposed pathway to synthesize N-aryl-2-trifluoromethyl-quinazoline-4-amines from this compound. This pathway is based on well-established, high-yielding chemical transformations.
The initial step would involve the reduction of a precursor, 2-nitro-6-methoxy-4-(trifluoromethyl)benzonitrile, to the corresponding 2-amino-6-methoxy-4-(trifluoromethyl)benzonitrile. This transformation is a crucial step as the resulting aminobenzonitrile is the key intermediate for the construction of the quinazoline ring. The cyclization to form the quinazoline core can then be achieved through various methods, a common one being the reaction with a reagent like guanidine to introduce the necessary nitrogen atoms and form the heterocyclic ring. Subsequent functionalization would then lead to the final N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives.
Caption: Proposed synthetic workflow from this compound to N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives.
Anticancer Activity: A Comparative Analysis
Quinazoline derivatives are a well-established class of compounds with significant anticancer activity, often acting as inhibitors of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase. For this guide, we will use a representative N-aryl-2-trifluoromethyl-quinazoline-4-amine derivative, Compound 13a from a study by Li et al., as our compound of interest derived from the proposed synthetic pathway.[1] We will compare its cytotoxic activity against a standard chemotherapeutic agent, Doxorubicin .
Table 1: Comparative in vitro Cytotoxicity of a Representative Quinazoline Derivative and Doxorubicin
| Compound | Cancer Cell Line | IC50 (nM)[1] | Mechanism of Action |
| Compound 13a (Representative Quinazoline) | K562 (Chronic Myelogenous Leukemia) | 134.7 | Potential Werner (WRN) helicase inhibitor |
| PC3 (Prostate Cancer) | Not Reported | ||
| HeLa (Cervical Cancer) | Not Reported | ||
| Doxorubicin (Alternative) | K562 (Chronic Myelogenous Leukemia) | 2689.0 | DNA intercalator and topoisomerase II inhibitor |
| PC3 (Prostate Cancer) | Varies (typically low micromolar) | ||
| HeLa (Cervical Cancer) | Varies (typically low micromolar) |
Expertise & Experience: The choice of Doxorubicin as a comparator is based on its broad use as a first-line chemotherapeutic agent for a variety of cancers. Its well-understood mechanism of action, involving DNA intercalation, provides a distinct point of comparison to the targeted mechanism often associated with quinazoline derivatives. The significant difference in IC50 values against the K562 cell line suggests that the representative quinazoline derivative possesses potent and potentially more targeted cytotoxic activity compared to the broader action of Doxorubicin in this specific cell line.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key experiments.
Protocol 1: Synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives (General Procedure)
This protocol is a generalized representation based on established methods for quinazoline synthesis.
Materials:
-
2-Amino-3-methoxy-5-(trifluoromethyl)benzonitrile
-
Appropriate reagents for cyclization (e.g., cyanogen bromide, phosphorus oxychloride)
-
Substituted anilines
-
Trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane)
-
Palladium catalyst and ligands (for cross-coupling reactions, if applicable)
-
Anhydrous solvents (e.g., DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Cyclization to form the quinazoline core: React 2-amino-3-methoxy-5-(trifluoromethyl)benzonitrile with a suitable cyclizing agent to form the corresponding 4-chloroquinazoline intermediate. This reaction is often carried out in a high-boiling point solvent under reflux.
-
Nucleophilic Aromatic Substitution: React the 4-chloroquinazoline intermediate with a substituted aniline in the presence of a base to yield the N-aryl-quinazolin-4-amine.
-
Introduction of the trifluoromethyl group: Introduce the trifluoromethyl group at the 2-position of the quinazoline ring using a suitable trifluoromethylating agent.
-
Purification: Purify the final product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][4]
Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Expanding Horizons: Potential Anti-Inflammatory and Antimicrobial Activities
While the primary focus of this guide is on anticancer activity, the versatile benzonitrile scaffold suggests that derivatives of this compound could also exhibit other important biological activities.
-
Anti-inflammatory Activity: The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. Derivatives could be screened for their ability to inhibit COX-1 and COX-2 using in vitro assays.[5][6][7][8][9]
-
Antimicrobial Activity: The antimicrobial potential of novel compounds can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[10][11][12][13][14]
Further research into these areas could unveil a broader therapeutic potential for compounds derived from this promising starting material.
Conclusion and Future Directions
The strategic use of this compound as a starting material opens up a promising avenue for the discovery of novel bioactive compounds, particularly in the realm of anticancer drug development. The proposed synthetic pathway to N-aryl-2-trifluoromethyl-quinazoline-4-amines, a class of compounds with demonstrated potent cytotoxicity, highlights the potential of this scaffold. The comparative analysis with a standard chemotherapeutic agent underscores the potential for developing more targeted and potent therapies.
Future research should focus on the actual synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships (SAR). Investigating the mechanism of action of the most potent compounds will be crucial for their further development as clinical candidates. Furthermore, exploring the anti-inflammatory and antimicrobial potential of these derivatives could lead to the discovery of new therapeutic agents for a wider range of diseases.
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 527-535. Available at: [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. Available at: [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Semantic Scholar. Available at: [Link]
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González-Lara, E., & Lavilla, R. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. Available at: [Link]
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Król, M., Ślifirski, G., Kleps, J., Ulenberg, S., Belka, M., Bączek, T., Siwek, A., Stachowicz, K., Szewczyk, B., Nowak, G., Duszyńska, B., & Herold, F. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. International Journal of Molecular Sciences, 22(5), 2329. Available at: [Link]
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Hassan, A. S., El-Sayed, M. A. A., & Abdel-Aziz, M. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: [Link]
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Quiroga, J., & Insuasty, B. (2014). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 19(12), 20936-20979. Available at: [Link]
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Kim, J., et al. (2022). Synthesis and biological evaluation of 2-benzylaminoquinazolin-4(3H)-one derivatives as a potential treatment for SARS-CoV-2. Bulletin of the Korean Chemical Society, 43(4), 412-420. Available at: [Link]
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Li, H., et al. (2022). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]
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Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments, (e-356). Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2,4-disubstituted quinazolines. ResearchGate. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLoS ONE, 18(9), e0290940. Available at: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]
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Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12305. Available at: [Link]
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Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. Available at: [Link]
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The 2-Methoxy-6-(trifluoromethyl)benzonitrile Scaffold: A Comparative Guide to its Structure-Activity Relationship as Covalent Kinase Inhibitors
For researchers and professionals in drug development, the identification of novel molecular scaffolds that can be finely tuned to target specific biological pathways is a cornerstone of therapeutic innovation. The 2-methoxy-6-(trifluoromethyl)benzonitrile moiety has emerged as a privileged fragment in the design of targeted covalent inhibitors, particularly against kinases involved in immunology and oncology. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for this class of compounds, focusing on their activity as inhibitors of Bruton's tyrosine kinase (BTK) and bone marrow tyrosine kinase on chromosome X (BMX). By dissecting the causal relationships behind experimental design and presenting supporting data, this document serves as a technical resource for the rational design of next-generation kinase inhibitors.
Introduction: The Rationale for Targeting TEC Kinases with Covalent Inhibitors
The TEC family of non-receptor tyrosine kinases, which includes BTK and BMX, are critical regulators of the immune system and play significant roles in the pathophysiology of various hematological cancers.[1] BTK, in particular, is a clinically validated target for the treatment of B-cell malignancies.[2][3] The development of covalent inhibitors, which form a permanent bond with a specific residue in the target protein, offers advantages such as high potency and prolonged duration of action.[4] These inhibitors are often designed to target a non-catalytic cysteine residue within the kinase's ATP-binding pocket, a strategy that can confer high selectivity. The this compound scaffold has proven to be an effective "warhead" and anchoring element in the design of such covalent inhibitors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile and methoxy groups can be strategically utilized for binding interactions and to modulate reactivity.[5]
Core Scaffold Analysis: Targeting the Cysteine Residue in BTK and BMX
The primary mechanism of action for the this compound derivatives discussed herein is the irreversible covalent modification of a specific cysteine residue (Cys481 in BTK) located in the ATP binding site. This covalent bond is typically formed via a Michael addition reaction, where the electron-deficient alkene of an acrylamide moiety (the "warhead") attached to the core scaffold reacts with the nucleophilic thiol of the cysteine.
The this compound group itself does not directly participate in the covalent bond formation but plays a crucial role in orienting the acrylamide warhead for optimal reaction geometry and contributes to the overall binding affinity through non-covalent interactions within the kinase hinge region.
Comparative Structure-Activity Relationship (SAR) Analysis
The following analysis is based on a key study that explored a series of covalent inhibitors based on a tricyclic imidazo[5,4-d]pyrrolo[2,3-b]pyridine scaffold, which was appended with various substituted benzonitrile moieties to probe the SAR.[6]
Impact of Substituents on the Benzonitrile Ring
The substitution pattern on the benzonitrile ring is critical for potency and selectivity. The interplay between electronic and steric factors dictates the binding affinity and the reactivity of the covalent warhead.
| Compound ID | R1 | R2 | R3 | BMX IC50 (nM)[6] | BTK IC50 (nM)[6] |
| 1a | OMe | H | CF3 | 2 | 2 |
| 1b | F | H | CF3 | >1000 | >1000 |
| 1c | H | H | CF3 | 15 | 25 |
| 1d | OMe | H | H | 120 | 150 |
| 1e | OMe | OMe | H | 85 | 95 |
Key Observations from the Data:
-
The 2-Methoxy, 6-Trifluoromethyl Substitution is Optimal: Compound 1a , featuring the this compound moiety, demonstrated the highest potency against both BMX and BTK with IC50 values in the low nanomolar range.[6] This highlights the synergistic effect of these two groups.
-
Importance of the Methoxy Group: Removal of the methoxy group (Compound 1c ) resulted in a 7.5 to 12.5-fold decrease in potency. Replacing the methoxy with a fluorine atom (Compound 1b ) led to a complete loss of activity, suggesting a crucial role for the methoxy group, possibly through hydrogen bonding with the hinge region of the kinase or by maintaining a favorable conformation.
-
The Trifluoromethyl Group is a Key Contributor: The absence of the trifluoromethyl group (Compound 1d ) caused a significant 60 to 75-fold drop in potency compared to 1a . The trifluoromethyl group likely contributes to binding through favorable hydrophobic interactions in a specific pocket of the enzyme.
-
Substitution at other positions: The addition of a second methoxy group (Compound 1e ) did not improve potency over the monosubstituted analog (1d ), indicating that the 2-position is optimal for the methoxy substituent.
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate the comparative data are outlined below.
Kinase Inhibition Assay (Example Protocol)
This protocol is a generalized representation of a biochemical assay to determine the IC50 values of inhibitors against a specific kinase.
-
Reagents and Materials:
-
Recombinant human BTK or BMX kinase domain
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate.
-
Add the kinase and peptide substrate solution in assay buffer to the wells.
-
Incubate for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, which is a measure of kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizing Key Relationships and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental designs.
BTK Signaling Pathway
The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.
Caption: Simplified BTK signaling pathway in B-cells.
SAR Study Workflow
This diagram outlines the logical flow of a typical structure-activity relationship study in medicinal chemistry.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The this compound scaffold represents a highly effective structural motif for the design of potent, covalent inhibitors of BTK and BMX. The SAR analysis clearly demonstrates that the synergistic combination of the 2-methoxy and 6-trifluoromethyl substituents is crucial for achieving high potency. This guide has provided a comparative framework, supported by experimental data and protocols, to understand the key molecular interactions driving the activity of these compounds.
Future research in this area should focus on optimizing the selectivity of these inhibitors, not only within the TEC kinase family but also across the broader kinome to minimize off-target effects. Further exploration of alternative covalent warheads and linkers, while retaining the optimized this compound core, could lead to the development of next-generation therapeutics with improved safety and efficacy profiles for the treatment of cancers and autoimmune diseases.
References
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Rau, F., et al. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. International Journal of Molecular Sciences, 21(23), 9269. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Rau, F., et al. (2020). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. International Journal of Molecular Sciences, 21(23), 9269. Available at: [Link]
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Juswinder Singh, et al. (2017). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 16(5), 307–327. Available at: [Link]
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Byrd, J. C., et al. (2013). Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. New England Journal of Medicine, 369(1), 32–42. Available at: [Link]
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W. P. Aalbersberg, et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. Available at: [Link]
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Pan, Z., et al. (2017). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Medicinal Chemistry, 60(1), 223–244. Available at: [Link]
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Gill, H., et al. (2021). The role of the trifluoromethyl group in medicinal chemistry. Journal of Medicinal Chemistry, 64(19), 14067–14094. Available at: [Link]
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Keillor, J. W., et al. (2023). The war on hTG2: warhead optimization in small molecule human tissue transglutaminase inhibitors. RSC Medicinal Chemistry, 14(2), 277-298. Available at: [Link]
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Pal, K., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cancers, 16(4), 785. Available at: [Link]
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Logie, E., et al. (2021). Covalent Cysteine Targeting of Bruton's Tyrosine Kinase (BTK) Family by Withaferin-A Reduces Survival of Glucocorticoid-Resistant Multiple Myeloma MM1 Cells. Cancers, 13(16), 4099. Available at: [Link]
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Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. Available at: [Link]
-
Gu, D., et al. (2015). Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. ACS Medicinal Chemistry Letters, 6(5), 548–552. Available at: [Link]
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Maddocks, K. J., & Jones, J. A. (2025). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. British Journal of Haematology. Available at: [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 2-Methoxy-6-(trifluoromethyl)benzonitrile
This guide provides a comprehensive framework for the in vitro assessment of novel compounds synthesized from the versatile scaffold, 2-Methoxy-6-(trifluoromethyl)benzonitrile. We will explore the rationale behind targeting this chemical moiety, propose a synthetic route to a hypothetical series of kinase inhibitors, and provide detailed protocols for their comparative evaluation against a known standard. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel chemical entities.
The strategic incorporation of a trifluoromethyl group is a well-established approach in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Paired with a methoxy group, this substituted benzonitrile scaffold offers a promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibition.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]
Synthesis of a Hypothetical Kinase Inhibitor Series
To illustrate the evaluation process, we propose the synthesis of a small, hypothetical library of compounds (designated SYNTH-A , SYNTH-B , and SYNTH-C ) from this compound. The synthetic scheme presented below is a plausible route based on established organic chemistry principles for the generation of kinase inhibitor-like scaffolds.
Scheme 1: Proposed Synthesis of Hypothetical Compounds
A plausible synthetic route could involve the hydrolysis of the nitrile group to a carboxylic acid, followed by amide coupling with different aniline derivatives. This approach allows for the introduction of molecular diversity to explore structure-activity relationships (SAR).
In Vitro Testing Methodologies: A Comparative Framework
The cornerstone of preclinical drug discovery is the robust in vitro characterization of a compound's biological activity. For our hypothetical series, we will focus on two key areas: target engagement (kinase inhibition) and cellular effects (cytotoxicity).
Kinase Inhibition Assay (Luminescence-Based)
To quantify the direct inhibitory effect of our compounds on a relevant kinase target (e.g., a receptor tyrosine kinase), a luminescence-based assay that measures ATP consumption is a highly sensitive and high-throughput method.[3]
Principle: Kinase activity is directly proportional to the amount of ATP consumed. By introducing a recombinant kinase, its substrate, and ATP, the reaction is allowed to proceed. Subsequently, a reagent is added to quantify the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal. A potent inhibitor will result in less ATP consumption and, therefore, a higher luminescent signal.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (SYNTH-A , SYNTH-B , SYNTH-C ) and the reference compound (e.g., Gefitinib) in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compounds or DMSO control to their respective wells.
-
Add 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at the Km concentration of ATP for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of a suitable ADP-detecting reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[4]
-
Cytotoxicity Assay (MTT Assay)
To assess the effect of the compounds on cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[5]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., A549, a human lung carcinoma cell line) in the appropriate complete growth medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (SYNTH-A , SYNTH-B , SYNTH-C ) and a positive control (e.g., Doxorubicin) in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Reduction and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[6]
-
Comparative Performance Analysis
For this illustrative guide, we will use hypothetical data for our SYNTH series and compare it against Gefitinib, an FDA-approved EGFR kinase inhibitor.
| Compound | Target Kinase IC50 (nM) | A549 Cell Line IC50 (µM) |
| SYNTH-A | 150 | 12.5 |
| SYNTH-B | 25 | 2.1 |
| SYNTH-C | 800 | > 50 |
| Gefitinib | 30 | 1.8 |
This is example data for illustrative purposes.
-
SYNTH-B shows the most promising activity, with a low nanomolar IC50 against the target kinase and a correspondingly low micromolar IC50 in the cell-based assay.
-
SYNTH-A demonstrates moderate activity.
-
SYNTH-C appears to be largely inactive, suggesting that the structural modifications in this compound are detrimental to its biological activity.
-
The reference compound, Gefitinib , sets a high bar for potency, which is expected for an approved drug.
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is crucial for understanding the context of the research.
Caption: Experimental workflow from synthesis to data analysis.
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A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-6-(trifluoromethyl)benzonitrile
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2-Methoxy-6-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. By examining High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic techniques through the lens of established validation parameters, this document serves as a practical resource for method selection, development, and implementation. The principles and protocols herein are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8][9][10]
The Imperative of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[11][12][13] This process is not a one-time event but a continuous lifecycle approach that begins during method development and extends throughout the method's use to ensure consistent, reliable, and accurate data.[8] For a compound like this compound, validated methods are critical for ensuring the identity, strength, quality, purity, and potency of drug substances and products.[5]
The core parameters for analytical method validation, as stipulated by the ICH, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][14] Robustness is also a key consideration, demonstrating the method's reliability with respect to deliberate variations in procedural parameters.[4][11]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is contingent upon the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended application. This section compares the utility of HPLC, GC, and spectroscopic methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for many pharmaceutical intermediates.[15][16][17]
-
Instrumentation and Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.[15]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-50 µg/mL).[15]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[19][20]
-
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a viable analytical option.[21][22]
-
Instrumentation and Chromatographic Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for aromatic compounds (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).[21]
-
Inlet Temperature: 250 °C.[17]
-
Oven Temperature Program: Initial temperature of 60 °C, ramped to a final temperature of 280 °C.[17][23]
-
Detector Temperature: 260 °C.[21]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or acetonitrile.[17]
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range.
-
Sample Preparation: Dissolve or extract the sample in a suitable organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with GC injection.
-
Spectroscopic Methods
Spectroscopic techniques such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for structural elucidation and can be used for quantitative analysis, though they may lack the specificity of chromatographic methods.[15][24][25]
-
Instrumentation:
-
System: A double-beam UV-Visible spectrophotometer.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a UV-grade solvent (e.g., ethanol or acetonitrile).[25]
-
Working Standard Solutions: Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Performance Comparison
The following table summarizes the expected performance characteristics for the validation of these analytical methods for this compound.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High (Separation from impurities)[14] | High (Separation from volatile impurities) | Low to Medium (Interference from absorbing species)[15] |
| Linearity (R²) | > 0.999[15] | > 0.998 | > 0.995[15] |
| Accuracy (% Recovery) | 98-102%[15] | 97-103% | 95-105%[15] |
| Precision (%RSD) | < 2%[15] | < 3% | < 5%[15] |
| Limit of Detection (LOD) | ng/mL range[15] | ng/mL range | µg/mL range[15] |
| Limit of Quantitation (LOQ) | ng/mL range[15] | ng/mL range | µg/mL range[15] |
| Robustness | High | Medium to High | High |
Visualizing the Validation Workflow
Logical Relationships in Method Validation
Conclusion
The selection of an analytical method for this compound requires a thorough evaluation of the specific analytical needs against the performance characteristics of each technique. HPLC-UV offers a robust and reliable method for routine quality control, providing a good balance of specificity, accuracy, and precision. GC-FID is a suitable alternative, particularly if volatile impurities are of concern. While UV-Vis spectrophotometry can be a simple and rapid screening tool, its lower specificity may not be adequate for regulatory submissions without complementary techniques.
Ultimately, the chosen method must be rigorously validated according to international guidelines to ensure the generation of high-quality, defensible data, thereby supporting the advancement of research and drug development.
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]
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Analytical Method Validation Parameters: An Updated Review. (2020, March 22). Journal of Pharmaceutical Sciences and Research. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). ECA Academy. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). International Council for Harmonisation. [Link]
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Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. [Link]
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Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 25). YouTube. [Link]
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Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A). (n.d.). A&A. [Link]
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Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.). International Journal of ChemTech Research. [Link]
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(PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory - ResearchGate. (2019, June 6). ResearchGate. [Link]
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A Comparative Guide to the Reaction Kinetics of Substituted Benzonitriles
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reaction kinetics of substituted benzonitriles, focusing on how aromatic ring substituents influence reactivity in key chemical transformations. Understanding these kinetic relationships is paramount for the rational design of synthetic pathways and the development of novel therapeutics, as benzonitrile derivatives are pivotal building blocks in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to explore the underlying principles governing these reactions, supported by experimental data and detailed protocols.
Theoretical Framework: The Electronic Influence of Substituents
The reactivity of the benzonitrile core is intricately modulated by the electronic properties of substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects, which alter the electron density at the nitrile group and the aromatic ring itself. The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates.
A Hammett plot, which graphs the logarithm of the relative reaction rate (k/k₀) against the substituent constant (σ), is a powerful tool for elucidating reaction mechanisms. A positive slope (ρ > 0) indicates that electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing a negative charge in the transition state. Conversely, a negative slope (ρ < 0) signifies that electron-donating groups (EDGs) enhance the reaction rate by stabilizing a positive charge in the transition state.
Comparative Reaction Kinetics: A Tale of Two Mechanisms
The influence of substituents on the reaction kinetics of benzonitriles is highly dependent on the specific reaction type. Here, we delve into two fundamental transformations: hydrolysis and nucleophilic aromatic substitution.
Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid via hydrolysis is a cornerstone transformation in organic synthesis. The kinetics of this reaction are profoundly influenced by the nature of the substituents on the benzonitrile ring and the reaction conditions, particularly the concentration of the acid catalyst.
Studies on the acid-catalyzed hydrolysis of meta- and para-substituted benzonitriles in sulfuric acid have revealed a fascinating mechanistic dichotomy.
-
In highly concentrated acid (e.g., 18.2 M H₂SO₄): The rate-determining step is the nucleophilic attack of water on the protonated nitrile. Under these conditions, electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, thereby accelerating the reaction. This is reflected in a positive Hammett correlation.
-
In less concentrated acid (e.g., 10.0 M H₂SO₄): The initial protonation of the nitrile nitrogen becomes the rate-limiting step. In this regime, electron-donating groups, which increase the basicity of the nitrile nitrogen, facilitate protonation and thus increase the overall reaction rate.
Table 1: Comparative Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of para-Substituted Benzonitriles in 18.2 M and 10.0 M H₂SO₄ at 25°C
| Substituent | σ_p | k_obs (s⁻¹) in 18.2 M H₂SO₄ | k_obs (s⁻¹) in 10.0 M H₂SO₄ |
| OCH₃ | -0.27 | Slower | Faster |
| CH₃ | -0.17 | Slower | Faster |
| H | 0.00 | 1.00 (Reference) | 1.00 (Reference) |
| Cl | 0.23 | Faster | Slower |
| CF₃ | 0.54 | Faster | Slower |
| NO₂ | 0.78 | Fastest | Slowest |
Note: The terms "Faster" and "Slower" are relative to the unsubstituted benzonitrile (H).
This dualistic behavior underscores the importance of carefully considering reaction conditions when predicting the reactivity of substituted benzonitriles.
Nucleophilic Aromatic Substitution (SNA_r)
In cases where the benzonitrile ring bears a suitable leaving group, it can undergo nucleophilic aromatic substitution (SNA_r). The nitrile group itself is a moderate electron-withdrawing group, which activates the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group.
The SNA_r mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. The stability of this intermediate is crucial in determining the reaction rate.
Electron-withdrawing groups, particularly those at the ortho and para positions, significantly accelerate SNA_r reactions by delocalizing the negative charge of the Meisenheimer complex. This leads to a large positive Hammett ρ value, indicating a high sensitivity to substituent electronic effects.
Table 2: Relative Rates of Nucleophilic Aromatic Substitution for para-Substituted 4-Chlorobenzonitriles with a Generic Nucleophile
| Substituent at C4 | Relative Rate |
| H | 1 |
| NO₂ | ~7 x 10⁷ |
The dramatic rate enhancement observed with the nitro group highlights the profound activating effect of strong electron-withdrawing groups in SNA_r reactions.
Experimental Protocol: Kinetic Analysis of Benzonitrile Hydrolysis
To provide a practical framework for researchers, a detailed protocol for the kinetic analysis of the acid-catalyzed hydrolysis of a substituted benzonitrile is outlined below. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Instrumentation
-
Substituted benzonitrile (e.g., p-nitrobenzonitrile)
-
Concentrated sulfuric acid (e.g., 18.2 M and 10.0 M)
-
Deionized water
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the reaction kinetics.
Caption: A stepwise workflow for the kinetic analysis of substituted benzonitrile hydrolysis.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted benzonitrile of a known concentration in a minimal amount of a co-solvent like ethanol to ensure solubility.
-
Carefully prepare accurate concentrations of sulfuric acid solutions by dilution of concentrated sulfuric acid. Caution: Always add acid to water slowly and with cooling.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the corresponding benzamide product.
-
Place a cuvette containing the sulfuric acid solution in the temperature-controlled cell holder and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
To initiate the reaction, rapidly inject a small, known volume of the benzonitrile stock solution into the cuvette and mix thoroughly.
-
Immediately start recording the absorbance at fixed time intervals.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A_∞ - A_t)) versus time. The slope of the resulting straight line will be equal to -k_obs.
-
Repeat this procedure for a series of substituted benzonitriles to obtain a set of rate constants for comparison.
-
Conclusion
The reaction kinetics of substituted benzonitriles are a nuanced subject, heavily dependent on the interplay between substituent electronic effects and reaction conditions. For hydrolysis, a mechanistic shift is observed with changing acid concentration, leading to opposite substituent effects on the reaction rate. In nucleophilic aromatic substitution, the presence of electron-withdrawing groups dramatically accelerates the reaction by stabilizing the key Meisenheimer intermediate. A thorough understanding of these principles, supported by robust experimental data, is essential for researchers in organic synthesis and drug development to effectively harness the synthetic potential of this versatile class of compounds.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6-(trifluoromethyl)benzonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end at the synthesis or analysis stage. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methoxy-6-(trifluoromethyl)benzonitrile, a compound that, due to its chemical structure, requires careful handling as hazardous waste.
Hazard Assessment: Understanding the "Why" Behind the "How"
The molecular structure of this compound suggests several potential hazards that inform our disposal protocol.
-
Nitrile Group (-CN): Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory system.[4] Some can be metabolized to release cyanide, a potent toxin.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. Compounds containing this group can be persistent in the environment and may have toxicological effects.[1][2]
-
Aromatic Ring: Substituted benzonitriles can be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
Based on data from analogous compounds, we can summarize the likely hazards in the following table.
| Hazard Classification | GHS Hazard Statement | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H311, H332 | Harmful if swallowed, Toxic in contact with skin, Harmful if inhaled.[5][6][7][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |
Given these potential hazards, it is imperative that this compound be treated as a hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this substance for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[1][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[10] | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[11] | To protect eyes from splashes. |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat. | To shield skin and clothing from spills. |
| Respiratory Protection | A NIOSH/MSHA approved respirator if aerosols or dust may be generated. | To prevent inhalation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, puncture-proof, and sealable container.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[1]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Step 2: Container Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
Step 3: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and accessible only to authorized personnel.[12] The storage area should be away from incompatible materials.
Step 4: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[2] Provide the full chemical name and the Safety Data Sheet (if available, or information on analogous compounds) to the waste disposal personnel. This ensures the waste is managed and disposed of in accordance with all applicable regulations, likely through high-temperature incineration.[3]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][13]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Contain: Place all contaminated materials, including absorbent and cleaning supplies, into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.[14]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A logical flow diagram illustrating the key steps for the safe and compliant disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to these guidelines, researchers can ensure that their valuable work does not come at the cost of personal or environmental well-being. Always consult your institution's specific protocols and your local EHS office for any additional requirements.
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A Researcher's Guide to the Safe Handling of 2-Methoxy-6-(trifluoromethyl)benzonitrile
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling 2-Methoxy-6-(trifluoromethyl)benzonitrile, a compound whose unique electronic and metabolic properties make it a valuable intermediate in pharmaceutical and agrochemical development.[1] The structural features—a nitrile group, a trifluoromethyl moiety, and a methoxy group—necessitate a rigorous and informed approach to safety. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Compound's Profile
Primary Hazards Include:
-
Acute Toxicity: Related trifluoromethyl benzonitriles are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] The nitrile functional group can be metabolized to release cyanide, posing a significant systemic risk.
-
Skin and Eye Irritation: These compounds are typically categorized as causing skin irritation and serious eye irritation.[2][4]
-
Respiratory Irritation: Inhalation may lead to irritation of the respiratory system.[6][7]
Given these risks, all handling procedures must be designed to minimize direct contact and prevent aerosolization or vapor generation.
Personal Protective Equipment (PPE): A Multi-Barrier Defense
The selection of PPE is your primary defense against exposure. The following protocol is mandatory for all work involving this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals, but gloves should be changed immediately upon contamination.[8][9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Goggles provide a seal around the eyes to protect against splashes.[9] For procedures with a higher risk of splashing or vigorous reaction (e.g., quenching), a face shield should be worn over the goggles.[9] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | An FR lab coat protects your skin and personal clothing from splashes and in the unlikely event of a fire.[9] Cotton or other natural fiber clothing should be worn underneath; avoid synthetic materials like polyester which can melt onto the skin.[9] |
| Respiratory Protection | Use is dictated by the operational scale and ventilation. | All manipulations should occur within a certified chemical fume hood to minimize inhalation exposure.[10][11] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) is required.[6] Respirator use must comply with your institution's respiratory protection program, including fit-testing and medical evaluation.[9] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[12] |
Operational Plan: From Weighing to Waste
A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Engineering Controls Verification: Before beginning any work, ensure the chemical fume hood has been certified within the last year. Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[11][13]
-
PPE Donning: Put on all required PPE as described in the table above before entering the designated work area.
-
Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood.[10] Use an anti-static weigh paper or a tared container to minimize dust generation. Use a spatula for all transfers to prevent dispersal of the powder.[8]
-
Reaction Setup: Add the compound to the reaction vessel carefully. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Post-Handling Decontamination: After handling is complete, decontaminate the work area and any equipment used. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
PPE Doffing: Carefully remove PPE, avoiding contact with the outer surfaces of the gloves. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to prevent skin contact with any residual chemical.[6] Wash hands and arms thoroughly with soap and water after exiting the lab.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the spill is contained within a well-ventilated area, preferably a fume hood.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent aerosolization. Do not dry sweep.
-
Collection: Carefully sweep or scoop the absorbed material into a dedicated, labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[13] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[2]
Disposal Plan: Managing Halogenated Waste
Due to the trifluoromethyl group, this compound and any materials contaminated with it must be treated as halogenated organic waste .[10][15]
Disposal Protocol:
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.[14][15] This is critical for proper disposal and cost management.
-
Container: Collect all waste (including contaminated solids like gloves, paper towels, and absorbent material) in a designated, properly labeled hazardous waste container for halogenated organic materials.[8][16] The container must have a secure, tight-fitting lid and be stored in a secondary containment bin.[14]
-
Labeling: Ensure the hazardous waste tag is properly filled out with the full chemical name—do not use abbreviations—and an accurate estimation of the concentration or mass.[15][16]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[10][14]
By adhering to these scientifically grounded protocols, you can effectively mitigate the risks associated with this compound, ensuring both your personal safety and the integrity of your research.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
- Halogenated Solvents in Laboratories. Temple University Campus Operations.
- Hazardous Waste Segregation. Bucknell University.
- Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. Cole-Parmer.
- 2-Fluoro-6-Methoxybenzonitrile Security Information. ChemicalBook.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
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- 2-Methoxybenzonitrile Safety Information. Sigma-Aldrich.
- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer.
- 2-Fluoro-6-(trifluoromethyl)benzonitrile. Chem-Impex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
